BMS-817378
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZWUPUSDCGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: BMS-817378 (BMS-777607) Mechanism of Action in Glioblastoma
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The receptor tyrosine kinase (RTK) AXL is frequently overexpressed in GBM and its activation is associated with tumor progression, therapy resistance, and poor patient prognosis. BMS-817378, also known as BMS-777607, is a potent small molecule inhibitor targeting AXL and c-Met, among other related kinases. Preclinical evidence robustly supports the therapeutic potential of this compound in GBM. Its core mechanism of action revolves around the direct inhibition of AXL phosphorylation, leading to the disruption of key downstream signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. In both in vitro and in vivo GBM models, this compound has demonstrated significant anti-tumoral effects, suggesting its promise as a targeted therapy for this devastating disease.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of a specific group of receptor tyrosine kinases. In the context of glioblastoma, its primary therapeutic effect is derived from the potent and selective inhibition of AXL kinase activity.
Upon binding of its ligand, Gas6, the AXL receptor dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades crucial for GBM pathogenesis. The two major pathways activated by AXL are:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Activated AXL recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT proceeds to phosphorylate a multitude of substrates that inhibit apoptosis (e.g., by inactivating BAD) and promote cell cycle progression.
-
MAPK/ERK Pathway: This cascade is critical for cell proliferation, differentiation, and migration. AXL activation can lead to the stimulation of the Ras/Raf/MEK/ERK signaling module, culminating in the phosphorylation of ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell division and motility.
This compound directly binds to the ATP-binding pocket of the AXL kinase domain, preventing its autophosphorylation. This blockade at the apex of the signaling cascade effectively abrogates the activation of both the PI3K/AKT and MAPK/ERK pathways, leading to multiple anti-cancer effects, including decreased proliferation, increased apoptosis, and reduced invasion.[1]
Preclinical Data in Glioblastoma
Studies utilizing the human glioblastoma cell lines U118MG and SF126 have provided substantial evidence of the anti-tumor efficacy of this compound.
In Vitro Efficacy
In cell-based assays, this compound demonstrates a significant reduction in GBM cell viability and migration, coupled with an induction of apoptosis.[1][2] While specific IC50 values for these GBM cell lines are not explicitly detailed in the referenced literature, a concentration of 12.5 µM was shown to be effective at significantly reducing AXL phosphorylation and inducing anti-tumoral effects.[1]
| Parameter | Cell Line | Treatment | Result | Reference |
| Target Inhibition | U118MG, SF126 | 12.5 µM BMS-777607 (12 hrs) | Significant reduction in phosphorylated AXL (p-AXL) | [1] |
| U118MG, SF126 | 12.5 µM BMS-777607 (12 hrs) | Phosphorylation of c-MET was unaffected | [1] | |
| Cell Viability | U118MG, SF126 | 12.5 µM BMS-777607 (24 hrs) | Significantly reduced cell numbers | [1] |
| Apoptosis | U118MG, SF126 | 12.5 µM BMS-777607 (24 hrs) | Significant increase in Caspase-3/7 (CPP32) activity | [1] |
In Vivo Efficacy
Orthotopic xenograft models in immunodeficient mice have confirmed the potent in vivo activity of this compound against glioblastoma. Intraperitoneal administration of the compound resulted in a dramatic reduction in tumor volume.[2][3]
| Parameter | Animal Model | GBM Cell Line | Treatment Regimen | Result | Reference |
| Tumor Volume | CD1NuNu Mice | U118MG Xenograft | 30 mg/kg BW (i.p. 2x/day for 7 days) | >91% tumor reduction ; complete regression in some cases | [2][3] |
| Tumor Volume | CD1NuNu Mice | SF126 Xenograft | 30 mg/kg BW (i.p. 2x/day) | 56% tumor volume reduction | [2][3] |
| Proliferation | SF126 Xenograft | SF126 | 30 mg/kg BW | Decreased Ki67 expression | [1] |
| Apoptosis | SF126 Xenograft | SF126 | 30 mg/kg BW | Increased intratumoral apoptotic events | [1] |
| Angiogenesis | U118MG, SF126 | U118MG, SF126 | 30 mg/kg BW | Anti-angiogenic effects observed in tumor xenografts | [2][3] |
Experimental Protocols & Methodologies
The following protocols are based on the methodologies described by Onken et al., 2016 in Oncotarget.[2]
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines U118MG and SF126 were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 1% penicillin/streptomycin, and 1% glutamine.
-
Inhibitor: BMS-777607 was dissolved in DMSO for in vitro experiments. For in vivo studies, it was prepared in a vehicle solution.
Western Blot Analysis for AXL Phosphorylation
-
Cell Lysis: GBM cells were treated with 12.5 µM BMS-777607 or vehicle (DMSO) for 12 hours. Cells were then washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Immunoprecipitation (IP): To specifically analyze phosphorylated AXL (p-AXL), cell lysates were incubated with an anti-p-AXL antibody overnight, followed by incubation with protein A/G beads to pull down the antibody-protein complex.
-
SDS-PAGE and Transfer: The immunoprecipitated samples were resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against total AXL. Following washes, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results confirmed a significant reduction in p-AXL levels upon treatment, while total AXL levels remained unchanged.[1]
Orthotopic Intracranial Xenograft Model
-
Animal Model: CD1NuNu immunodeficient mice were used.
-
Cell Implantation: U118MG or SF126 cells were harvested and resuspended in PBS. A stereotactic platform was used to inject the tumor cells into the brains of anesthetized mice.
-
Treatment Initiation: Treatment was initiated 3 days post-implantation for the aggressive SF126 model and after tumor establishment (confirmed by MRI) for the U118MG model.
-
Drug Administration: BMS-777607 was administered intraperitoneally (i.p.) twice daily at a dose of 30 mg/kg body weight. The control group received vehicle injections.
-
Tumor Growth Monitoring: Tumor volume was assessed periodically using Magnetic Resonance Imaging (MRI).
Visualized Pathways and Workflows
Signaling Pathway Diagram
References
BMS-817378: A Technical Overview of c-Met Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on BMS-817378 (also known as BMS-777607), a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It details the compound's mechanism of action, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.
The c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis.[1][2] Its natural ligand is the hepatocyte growth factor (HGF).[1][3] The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain (Tyr1234, Tyr1235).[3][4]
This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for mediating the cellular effects of HGF/c-Met signaling.[1][5] Aberrant activation of the c-Met pathway, through overexpression, mutation, or amplification, is implicated in the development, progression, invasion, and metastasis of numerous cancers, making it a critical target for therapeutic intervention.[2][6]
Figure 1: Simplified c-Met signaling cascade.
This compound: Mechanism of Inhibition
This compound (BMS-777607) is a selective, ATP-competitive small molecule inhibitor that targets the kinase activity of c-Met.[7][8] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling molecules.[7] This disruption of the HGF/c-Met axis leads to the inhibition of critical tumor-promoting processes, including cell growth, survival, invasion, and angiogenesis.[6]
The compound also demonstrates potent inhibitory activity against other related receptor tyrosine kinases, including Axl, Ron, and Tyro3.[7][8] This multi-targeted profile may contribute to its overall anti-tumor efficacy.
Figure 2: Mechanism of c-Met inhibition by this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity Notes |
| c-Met | 3.9[7][8] | >40-fold more selective for Met-related targets vs. Lck, VEGFR-2, TrkA/B.[7][8] |
| Axl | 1.1[7][8] | >500-fold greater selectivity vs. all other tested receptor and non-receptor kinases.[7][8] |
| Ron | 1.8[7][8] | |
| Tyro3 | 4.3[7][8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Notes |
| GTL-16 | c-Met Autophosphorylation (Lysates) | 20[7][8] | A gastric carcinoma cell line with c-Met amplification. |
| PC-3 | HGF-induced c-Met Autophosphorylation | <1[7] | Prostate cancer cell line. |
| DU145 | HGF-induced c-Met Autophosphorylation | <1[7] | Prostate cancer cell line. |
| KHT | c-Met Autophosphorylation | 10[7] | Murine fibrosarcoma cell line. |
| PC-3, DU145 | HGF-induced Cell Scattering | <100[7] | Almost complete inhibition observed at 500 nM.[7] |
| U118MG, SF126 | Cell Viability (MTT Assay) | ~12,500 | Glioblastoma cell lines; significant reduction in viability at 12.5 µM.[9] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dosing Regimen | Efficacy |
| GTL-16 Xenograft | Athymic Mice | 6.25 - 50 mg/kg, Oral | Significant reduction in tumor volume.[7] |
| KHT Lung Metastasis | C3H/HeJ Mice | 25 mg/kg/day, Oral | 28.3% decrease in the number of lung tumor nodules.[7] |
| SF126 Xenograft | Mouse | 30 mg/kg, i.p. | 56% reduction in tumor volume.[9][10] |
| U118MG Xenograft | Mouse | 30 mg/kg, i.p. | >91% tumor remission.[9][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
4.1. In Vitro Kinase Assay This assay measures the direct inhibitory effect of the compound on purified enzyme activity.
-
Reaction Components : The kinase reaction is typically performed in a 30 µL volume containing:
-
Procedure :
-
The compound (this compound) is prepared at various concentrations, typically in DMSO.
-
The reaction components are combined with the compound and incubated for 1 hour at 30°C.[7]
-
The reaction is terminated by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[7]
-
The precipitated substrate is captured, and the incorporated radioactivity is measured to determine kinase activity.
-
IC50 values are calculated from the dose-response curve.
-
4.2. Cellular Autophosphorylation Assay This assay assesses the inhibitor's ability to block c-Met activation within a cellular context.
-
Cell Culture : Cells (e.g., GTL-16, PC-3) are cultured in appropriate media. For HGF-dependent models, cells may be serum-starved before stimulation.
-
Treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation : Where applicable, cells are stimulated with HGF (e.g., 50 ng/mL) to induce c-Met phosphorylation.[11]
-
Lysis : Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Analysis (Western Blot) :
-
Cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
A second primary antibody for total c-Met is used on a separate blot or after stripping as a loading control.
-
Signal is detected using a secondary antibody conjugated to a reporter (e.g., HRP) and an appropriate substrate.
-
Band intensities are quantified to determine the inhibition of phosphorylation.
-
4.3. In Vivo Tumor Xenograft Study This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation : Human tumor cells (e.g., GTL-16, U118MG) are injected subcutaneously or orthotopically into the mice.
-
Treatment Initiation : Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
Drug Formulation and Administration :
-
Efficacy Assessment :
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Study Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers).[9]
Figure 3: General workflow for an in vivo xenograft study.
Clinical Development
BMS-777607 has been investigated in early-phase clinical trials for patients with advanced solid tumors. For instance, clinical trials NCT00792558 (Phase 1) and NCT00605618 (Phase 1/2) were initiated to evaluate its safety, tolerability, and pharmacokinetics.[8] Additionally, this compound has been described as a prodrug of BMS-794833, a dual inhibitor of Met and VEGFR-2, indicating a strategy to improve the drug's properties for clinical use.[12][13]
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase and related kinases like Axl and Ron. Preclinical data robustly demonstrates its ability to block c-Met signaling, inhibit tumor cell proliferation and invasion, and suppress tumor growth in vivo. The detailed protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on c-Met pathway inhibitors and related cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. adooq.com [adooq.com]
The Multi-faceted Targeting Profile of BMS-817378: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-817378, also known as BMS-777607, is a potent, orally bioavailable, small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of the primary molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.
Primary Molecular Targets of this compound
This compound is a multi-targeted kinase inhibitor, with its primary activity directed against the TAM (Tyro3, Axl, Mer) and MET receptor tyrosine kinase families. These kinases are critical regulators of cell proliferation, survival, migration, and invasion, and their dysregulation is frequently implicated in cancer progression and therapeutic resistance.
Quantitative Inhibition Profile
The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. The data highlights the potent and selective nature of this inhibitor.
| Target Kinase | IC50 (nM) | Kinase Family | Reference |
| Axl | 1.1 | TAM | [1][2][3] |
| Ron (MST1R) | 1.8 | MET | [1][2][3] |
| c-Met (MET) | 3.9 | MET | [1][2][3] |
| Tyro3 | 4.3 | TAM | [1][2][3] |
| Mer | 14 | TAM | [4] |
| FLT3 | 16 | - | [4] |
| Aurora B | 78 | - | [4] |
| Lck | 120 | - | [4] |
| VEGFR2 | 180 | - | [4] |
Table 1: In vitro inhibitory activity of this compound against a panel of protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mechanism of Action and Downstream Signaling
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their autophosphorylation and subsequent activation.[5] This blockade of receptor activation leads to the downstream inhibition of multiple signaling pathways crucial for tumor growth and survival.
Inhibition of c-Met Signaling
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, promoting cell proliferation, survival, and motility.[5][6] this compound effectively abrogates these signaling cascades by inhibiting the initial c-Met autophosphorylation event.
Inhibition of TAM Kinase Signaling
The TAM kinases (Tyro3, Axl, Mer) are activated by their ligands Gas6 and Protein S. They play crucial roles in cell survival, proliferation, and immune regulation. Axl, in particular, is often overexpressed in cancer and contributes to drug resistance. This compound's potent inhibition of these kinases disrupts these pro-tumorigenic signaling networks.
Experimental Protocols
The characterization of this compound's activity relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., c-Met, Axl), a generic substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (radiolabeled or in a system with a detection reagent).
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or a specific kinase inhibitor).
-
Detection: Quantify the kinase activity. For radiolabeled ATP, this involves measuring the incorporation of the radioactive phosphate into the substrate. For non-radioactive methods, this may involve measuring the amount of ADP produced using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream effectors within a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells known to express the target kinases (e.g., GTL-16 for c-Met) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. In some experiments, cells are stimulated with the cognate ligand (e.g., HGF) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To assess total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total protein.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.
Protocol:
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add media containing a chemoattractant (e.g., fetal bovine serum or HGF) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet. Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of this compound on cell migration.
Conclusion
This compound is a potent inhibitor of the c-Met and TAM family of receptor tyrosine kinases. Its multi-targeted profile allows for the simultaneous blockade of several key signaling pathways that drive cancer cell proliferation, survival, and motility. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other kinase inhibitors in preclinical and translational research. A thorough understanding of its primary targets and mechanism of action is essential for its rational development as a potential anti-cancer therapeutic.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMS-817378 in Inhibiting Tumor Angiogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378, also known as BMS-777607, is a potent, orally available small molecule inhibitor of several receptor tyrosine kinases (RTKs). It primarily targets the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), and has also shown significant activity against the Axl, Ron, and Tyro3 RTKs. The c-Met signaling pathway is a critical driver of tumor progression, playing a pivotal role in cell proliferation, survival, migration, invasion, and, notably, tumor angiogenesis. Overexpression or mutation of c-Met is observed in a wide array of human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical guide on the role of this compound in modulating tumor angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met kinase. By binding to the ATP-binding pocket of the c-Met receptor, it blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts the cellular processes that are dependent on HGF/c-Met signaling, including the angiogenic response. The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, both of which are central to endothelial cell function and angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity |
| c-Met | 3.9 | >500-fold more selective versus a panel of other receptor and non-receptor kinases.[1] |
| Axl | 1.1 | 40-fold more selective for Met-related targets than Lck, VEGFR-2, and TrkA/B.[1] |
| Ron | 1.8 | |
| Tyro3 | 4.3 |
Table 2: In Vitro Anti-proliferative and Anti-angiogenic Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / Effect |
| Prostate Cancer (PC-3, DU145) | c-Met Autophosphorylation | Inhibition of HGF-induced phosphorylation | < 1 nM |
| Prostate Cancer (PC-3, DU145) | Cell Migration | Inhibition of HGF-induced migration | < 0.1 µM |
| Prostate Cancer (PC-3, DU145) | Cell Invasion | Inhibition of HGF-induced invasion | < 0.1 µM |
| Glioblastoma (U118MG, SF126) | Cell Viability (MTT Assay) | Reduction in cell number after 24h | Significant reduction at 12.5 µM[1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Inhibition of capillary-like structure formation | Demonstrated anti-angiogenic effect[1] |
Table 3: In Vivo Antitumor and Anti-angiogenic Activity of this compound
| Tumor Model | Treatment | Endpoint | Result |
| Glioblastoma (SF126 Xenograft) | BMS-777607 | Tumor Volume Reduction | 56% reduction[1] |
| Glioblastoma (U118MG Xenograft) | BMS-777607 | Tumor Remission | >91% remission[1] |
| Glioblastoma Xenografts | BMS-777607 | Glioma Vessel Surface and Size | Reduced vessel surface and size[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.
Caption: c-Met signaling pathway and inhibition by this compound.
Experimental Workflow: In Vitro Tube Formation Assay
The following diagram outlines the workflow for assessing the anti-angiogenic potential of this compound using an in vitro tube formation assay.
Caption: Workflow for an in vitro tube formation assay.
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated and Total Kinase Levels
Objective: To determine the effect of this compound on the phosphorylation of c-Met, Akt, and ERK in response to HGF stimulation.
Methodology:
-
Cell Culture and Treatment:
-
Plate tumor cells (e.g., PC-3, DU145) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal kinase phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human HGF (e.g., 25-50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Methodology:
-
Preparation of Matrigel Plate:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs).
-
Resuspend the HUVECs in endothelial cell growth medium.
-
Seed the HUVECs onto the solidified Matrigel.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the total tube length and the number of branch points using image analysis software.
-
Cell Migration and Invasion Assays (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Chamber Preparation:
-
For the invasion assay, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used without a Matrigel coating.
-
-
Cell Preparation and Seeding:
-
Serum-starve the cancer cells overnight.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
-
Assay Performance:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 12-48 hours).
-
-
Analysis:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., crystal violet).
-
Count the number of stained cells in several random fields under a microscope.
-
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth and angiogenesis in a preclinical animal model.
Methodology:
-
Cell Implantation:
-
Harvest cancer cells (e.g., U118MG glioblastoma cells) and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation and growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (formulated for oral gavage) or vehicle control to the respective groups daily or as per the defined schedule.
-
Measure tumor volume regularly using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Process a portion of the tumor tissue for histological and immunohistochemical analysis.
-
-
Immunohistochemistry for Angiogenesis Markers:
-
Fix the tumor tissue in formalin and embed it in paraffin.
-
Prepare tissue sections and perform immunohistochemical staining for markers of angiogenesis, such as CD31 (to identify endothelial cells and measure microvessel density).
-
Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field.
-
Conclusion
This compound is a potent inhibitor of c-Met and related kinases, demonstrating significant anti-angiogenic and antitumor activity in a range of preclinical models. Its mechanism of action, centered on the blockade of the HGF/c-Met signaling axis, leads to the downstream inhibition of key pathways controlling endothelial cell function and tumor vascularization. The quantitative data and experimental findings summarized in this guide underscore the potential of this compound as a therapeutic agent for cancers driven by aberrant c-Met signaling. Further investigation in clinical settings is warranted to fully elucidate its therapeutic utility in oncology.
References
An In-depth Technical Guide to BMS-817378: A Potent Inhibitor of the Met Kinase Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-817378, a potent and selective small-molecule inhibitor of the Met kinase family. This document details its chemical properties, mechanism of action, and its effects on key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating the therapeutic potential of this compound.
Core Compound Information: this compound
This compound, also known as BMS-777607, is a significant compound in oncological research due to its targeted inhibition of key receptor tyrosine kinases.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1025720-94-8[4][5][6][7][8] |
| Synonyms | BMS-777607, ASLAN-002[1][5] |
| Molecular Formula | C25H19ClF2N4O4[4][5][6][8] |
| Molecular Weight | 512.89 g/mol [5][6][8] |
| IUPAC Name | N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide[3][5] |
| Appearance | Solid powder[5] |
| Solubility | Soluble in DMSO.[5][8] Not soluble in water or ethanol.[8] |
| Stability | Stable for at least 4 years when stored appropriately.[4] |
| Storage | Room temperature for short term, -20°C for long term.[5][8] |
Mechanism of Action and Target Profile
This compound is a potent, ATP-competitive inhibitor of the Met kinase family.[9] It demonstrates high selectivity for c-Met, Axl, Ron, and Tyro3, which are receptor tyrosine kinases often implicated in tumor cell proliferation, survival, invasion, and metastasis.[1][5][9] The inhibitory concentrations (IC50) for these primary targets are summarized in Table 2.
| Target | IC50 (nM) |
| Axl | 1.1[4][9][10] |
| Ron | 1.8[4][9][10] |
| c-Met | 3.9[4][9][10] |
| Tyro3 | 4.3[4][9][10] |
At higher concentrations, this compound also shows inhibitory activity against other kinases such as Mer, FLT3, Aurora B, Lck, and VEGFR2.[4] By binding to the c-Met protein (hepatocyte growth factor receptor or HGFR), this compound prevents the binding of its ligand, hepatocyte growth factor (HGF), thereby disrupting the MET signaling pathway.[1][3][5] This disruption can lead to the induction of apoptosis in tumor cells that overexpress c-Met.[1][5]
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of the Met, Axl, Ron, and Tyro3 receptors. These pathways are critical for cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. ChemGood [chemgood.com]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Downstream Effectors of BMS-817378 in Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378, also known as BMS-777607, is a potent, orally bioavailable, multi-targeted small molecule kinase inhibitor. It primarily targets the c-Met receptor tyrosine kinase and other members of the TAM (Tyro3, Axl, Mer) family of kinases, which are frequently dysregulated in various malignancies, including non-small cell lung cancer (NSCLC). Aberrant activation of these signaling pathways can drive tumor growth, proliferation, survival, invasion, and metastasis. This technical guide provides an in-depth overview of the downstream effects of this compound in lung cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling cascades.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing autophosphorylation and subsequent activation of downstream signaling pathways. Its high affinity and selectivity for c-Met, Axl, Ron, and Tyro3 make it a valuable tool for investigating the roles of these kinases in lung cancer pathophysiology and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets and its effects on various lung cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| c-Met | 3.9 | Cell-free |
| Axl | 1.1 | Cell-free |
| Ron | 1.8 | Cell-free |
| Tyro3 | 4.3 | Cell-free |
| c-Met Autophosphorylation | <1 (in PC-3 and DU145 cells); 20 (in GTL-16 cell lysates) | Cell-based |
Table 2: Effects on Lung Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effect |
| H1993 | Proliferation | Inhibition of cell growth | Selective inhibition noted |
| KHT (murine sarcoma) | Migration & Invasion | Inhibition of cell movement | IC50 < 0.1 µM |
| GTL-16 (gastric carcinoma) | Proliferation | Inhibition of cell growth | Selective inhibition noted |
Signaling Pathways Affected by this compound
This compound primarily disrupts the signaling cascades downstream of the c-Met and Axl receptor tyrosine kinases. Inhibition of these receptors leads to a reduction in the phosphorylation and activation of key effector molecules involved in cell survival, proliferation, and motility.
c-Met Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins such as GRB2-associated-binding protein 1 (Gab1) and Gab2. This leads to the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway (ERK). This compound blocks the initial autophosphorylation of c-Met, thereby preventing the activation of these cascades.
BMS-817378: A Technical Guide for the Interrogation of TAM Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378, also known as BMS-777607, is a potent, ATP-competitive small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as the c-Met and Ron kinases. Its high potency and selectivity make it a valuable pharmacological tool for elucidating the diverse biological roles of TAM kinases in normal physiology and disease, including cancer, immunology, and neuroscience. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, experimental protocols, and data presentation to facilitate its use in preclinical research.
Biochemical Profile and In Vitro Activity of this compound
This compound exhibits low nanomolar potency against its primary targets in cell-free kinase assays. The compound's inhibitory activity has been characterized across various platforms, providing a clear understanding of its target engagement.
Table 1: In Vitro Inhibitory Activity of this compound (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Reference(s) |
| Axl | 1.1 | [1][2] |
| c-Met | 3.9 | [1][2] |
| Mer | Not explicitly quantified in the provided search results | |
| Ron | 1.8 | [1][2] |
| Tyro3 | 4.3 | [1][2] |
Note: The IC50 for Mer is not explicitly stated in the provided search results, but this compound is characterized as a pan-TAM inhibitor.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Effect | Reference(s) |
| GTL-16 | c-Met Autophosphorylation | 20 | Potent blockade of c-Met autophosphorylation | [1] |
| PC-3, DU145 | HGF-triggered c-Met Autophosphorylation | < 1 | Inhibition of hepatocyte growth factor-induced c-Met autophosphorylation | [1] |
| KHT | c-Met Autophosphorylation | 10 | Elimination of basal levels of autophosphorylated c-Met | [1] |
| PC-3, DU145 | HGF-induced Cell Scattering | Inhibition at 0.5 µM | Almost complete inhibition | [1] |
| PC-3, DU145 | Stimulated Cell Migration and Invasion | < 100 | Dose-dependent inhibition | [1] |
| U118MG, SF126 | Cell Viability (MTT Assay) | ~12.5 µM (concentration used) | Significantly reduced cell numbers after 24 hours | [3] |
| U118MG, SF126 | Apoptosis (CPP32 activity) | ~12.5 µM (concentration used) | Significant increase in apoptosis after 24 hours | [3] |
| Ba/F3-TAM chimeric cells | Cell Survival | Low to mid nM | Inhibition of Tyro3, Axl, and Mer-dependent survival | [4] |
Selectivity Profile: this compound is a highly selective inhibitor. It is reported to be over 40-fold more selective for its primary targets versus Lck, VEGFR-2, and TrkA/B, and demonstrates more than 500-fold greater selectivity against a broader panel of other receptor and non-receptor kinases.[1][2]
Signaling Pathways and Experimental Workflows
TAM Kinase Signaling Pathway
The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, which bridge the TAM receptors to phosphatidylserine on the surface of apoptotic cells, leading to their phagocytic clearance. Downstream signaling from TAM kinases activates multiple pathways that regulate cell survival, proliferation, migration, and immune modulation.
Caption: TAM Kinase Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow: Western Blot for TAM Kinase Phosphorylation
A common application of this compound is to assess its ability to inhibit the autophosphorylation of TAM kinases in a cellular context.
Caption: Workflow for Western Blot Analysis of TAM Kinase Phosphorylation.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified TAM kinase.
Materials:
-
Recombinant TAM kinase (e.g., GST-tagged Axl)
-
Kinase buffer (e.g., 20 mM Tris-Cl, pH 7.5, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
Substrate (e.g., poly(Glu/Tyr))
-
[γ-33P]ATP
-
ATP
-
This compound stock solution in DMSO
-
10% Trichloroacetic acid (TCA)
-
GF/C unifilter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the recombinant TAM kinase, substrate, and diluted this compound in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 1 hour.[5]
-
Stop the reaction by adding cold TCA to a final concentration of 8%.[5]
-
Precipitate the proteins and collect them onto GF/C unifilter plates using a cell harvester.
-
Wash the plates to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol details the steps to measure the effect of this compound on TAM kinase phosphorylation in cultured cells.
Materials:
-
Cell line expressing the target TAM kinase(s) (e.g., U118MG or SF126 for Axl)[3]
-
Complete growth medium and serum-free medium
-
This compound
-
Ligand for stimulation (e.g., Gas6), if necessary
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TAM (e.g., anti-p-Axl), anti-total-TAM (e.g., anti-Axl), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
If studying ligand-induced phosphorylation, serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) for 1-2 hours.
-
If applicable, stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-TAM primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total-TAM antibody and the loading control antibody to ensure equal protein loading.
Cell Migration and Invasion Assays
A. Scratch (Wound Healing) Assay for Migration:
-
Grow a confluent monolayer of cells in a 6- or 12-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.[6]
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle.
-
Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the migration by measuring the closure of the scratch area.
B. Transwell Invasion Assay:
-
Use transwell inserts with an 8 µm pore membrane coated with Matrigel.[6]
-
Rehydrate the Matrigel with serum-free medium.
-
In the top chamber, add cells suspended in serum-free medium containing this compound or vehicle.
-
In the bottom chamber, add complete medium (containing 10% FBS) as a chemoattractant.[6]
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
In Vivo Efficacy Studies in Mouse Xenograft Models
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cells for implantation (e.g., GTL-16, SF126, or U118MG)[3][5]
-
This compound
-
Vehicle for oral gavage (e.g., DMSO and PEG300)[3]
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration. A typical dose range is 6.25-50 mg/kg, administered once daily by oral gavage.[5]
-
Treat the mice for a specified period (e.g., 21 days).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Pharmacokinetic Data
While a comprehensive pharmacokinetic profile for this compound is not publicly available in a consolidated table, in vivo studies in mice have demonstrated its oral bioavailability and efficacy when administered by gavage, suggesting adequate exposure to achieve a therapeutic effect.[5][6]
Studying Individual TAM Kinase Function
Given that this compound is a pan-TAM inhibitor, dissecting the role of individual TAM kinases requires specific experimental systems.
Strategies:
-
Cell Line Selection: Utilize cell lines that predominantly express a single TAM kinase. A thorough literature search and/or expression analysis (e.g., qPCR, Western blot) of a panel of cell lines is recommended to identify suitable models.
-
Genetic Knockdown/Knockout: In a cell line that expresses multiple TAM kinases, use siRNA, shRNA, or CRISPR/Cas9 to selectively deplete one or two of the TAMs. The effect of this compound can then be assessed in the context of the remaining TAM kinase(s).
-
Chimeric Receptors: Engineer cell lines to express chimeric receptors containing the extracellular domain of a growth factor receptor (e.g., EGFR) and the intracellular domain of an individual TAM kinase.[4][7] This allows for the specific activation of a single TAM kinase signaling pathway by the corresponding growth factor.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TAM Signaling in the Nervous System | Semantic Scholar [semanticscholar.org]
- 6. TAM Signaling in the Nervous System: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: BMS-817378 Solubility and Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378, also known as BMS-777607, is a potent and selective small molecule inhibitor of the c-Met tyrosine kinase and related family members, including Axl, Ron, and Tyro3.[1][2][3] These receptor tyrosine kinases play critical roles in tumor cell proliferation, survival, invasion, and metastasis.[4][5] this compound disrupts the MET signaling pathway by binding to the c-Met protein, thereby preventing the binding of its ligand, hepatocyte growth factor (HGF), and subsequent downstream signaling.[4][5] This targeted action makes this compound a valuable tool for cancer research and a potential antineoplastic agent. This document provides detailed application notes and protocols for the solubilization of this compound and its preparation for various in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its solubility and inhibitory activity against various kinases.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL[1] | 194.97 mM[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMF | 20 mg/mL[3] | ~39 mM | - |
| DMF:PBS (pH 7.2) (1:7) | 0.1 mg/mL[3] | ~0.195 mM | - |
| Water | Insoluble[1] | - | - |
| Ethanol | Insoluble[1] | - | - |
Table 2: In Vitro Inhibitory Activity of this compound (IC50)
| Target Kinase | IC50 (nM) | Assay Type |
| c-Met | 3.9[1][2][3] | Cell-free assay |
| Axl | 1.1[1][2][3] | Cell-free assay |
| Ron | 1.8[1][2][3] | Cell-free assay |
| Tyro3 | 4.3[1][2][3] | Cell-free assay |
| Mer | 14[3] | Not Specified |
| FLT3 | 16[3] | Not Specified |
| Aurora B | 78[3] | Not Specified |
| Lck | 120[3] | Not Specified |
| VEGFR2 | 180[3] | Not Specified |
| c-Met (autophosphorylation in GTL-16 cell lysates) | 20[2] | Cell-based assay |
| HGF-induced c-Met autophosphorylation (PC-3 & DU145 cells) | <1[1] | Cell-based assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its use in in vitro assays.
Caption: this compound inhibits the c-Met signaling pathway.
Caption: Workflow for in vitro assays using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 512.89 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.13 mg of compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
3. General Protocol for In Vitro Cell-Based Assays (e.g., Proliferation, Migration)
Materials:
-
Cultured cells of interest (e.g., PC-3, DU145, KHT)[1]
-
Appropriate cell culture plates (e.g., 96-well for proliferation, 24-well with inserts for migration/invasion)
-
Complete cell culture medium
-
This compound working solutions and vehicle control
-
Assay-specific reagents (e.g., MTT, crystal violet)
Protocol:
-
Cell Seeding: Seed the cells into the appropriate culture plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which can range from hours to days depending on the assay. For example, cell scattering and migration assays are often performed over 24 hours, while proliferation assays may run for 72-96 hours.[1]
-
Assay Performance: Following incubation, perform the specific in vitro assay according to the manufacturer's protocol or established laboratory procedures.
-
Proliferation/Viability Assays (e.g., MTT): Assess the metabolic activity of the cells as an indicator of proliferation.
-
Migration/Invasion Assays (e.g., Transwell): Quantify the number of cells that have migrated through a porous membrane towards a chemoattractant.[1]
-
Cell Scattering Assays: Observe and quantify the dissociation of cell colonies, often induced by HGF.[1]
-
Western Blotting: Analyze the phosphorylation status of c-Met and its downstream signaling proteins (e.g., Akt, ERK) to confirm target engagement.[2]
-
-
Data Analysis: Collect and analyze the data to determine the effect of this compound on the measured cellular function. Calculate IC50 values where appropriate.
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the effective use of this compound in in vitro research. Adherence to these guidelines for solubilization, storage, and experimental setup will help ensure the generation of reliable and reproducible data. Researchers should always consult relevant literature for cell line-specific and assay-specific optimizations.
References
Application Notes and Protocols for BMS-817378 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-817378 (also known as BMS-777607) in a cell culture setting. This small molecule inhibitor is a potent and selective antagonist of the MET receptor tyrosine kinase family, demonstrating significant anti-cancer properties in preclinical studies.
Mechanism of Action
This compound is a multi-targeted kinase inhibitor that primarily targets c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2] By binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and downstream signaling cascades.[2] This disruption of key cellular pathways can lead to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells that are dependent on these signaling pathways.[3][4]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in cell-free assays.[1][2]
Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect |
| PC-3, DU145 | Prostate Cancer | Cell Scattering | < 1 nM - 0.5 µM | Inhibition of HGF-induced cell scattering |
| KHT | Murine Sarcoma | c-Met Phosphorylation | 10 nM | Potent inhibition of basal c-Met autophosphorylation |
| KHT | Murine Sarcoma | Cell Migration/Invasion | < 0.1 µM | Dose-dependent suppression |
| GTL-16, H1993 | Gastric, Lung Cancer | Proliferation | Not specified | Selective inhibition of proliferation |
| SF126, U118MG | Glioblastoma | Apoptosis, Proliferation | 12.5 µM | Increased apoptosis and decreased proliferation |
| T-47D, ZR-75-1 | Breast Cancer | Clonogenic Growth | Therapeutic doses | Inhibition of cancerous clonogenic growth |
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the this compound powder in a sufficient volume of DMSO to achieve a desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (up to a month), the solution can be kept at -20°C in the solvent. The powder form can be stored at -20°C for up to three years.[2]
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available wound healing inserts to create a more uniform gap.
-
Wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Quantify the rate of cell migration by comparing the closure of the scratch in the treated groups to the control group.
Transwell Invasion Assay
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Transwell inserts (typically with an 8 µm pore size membrane)
-
Matrigel or other basement membrane matrix
-
24-well plates
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Coat the upper surface of the transwell insert membranes with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell inserts. The medium in the upper chamber should contain the desired concentrations of this compound or a vehicle control.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution such as crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Compare the number of invaded cells in the treated groups to the control group to determine the effect of this compound on cell invasion.
Western Blot Analysis
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound stock solution
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and expression of target proteins.
Mandatory Visualizations
Caption: this compound inhibits c-Met/Axl/Ron signaling pathways.
References
Application Notes and Protocols for Western Blot Analysis Following BMS-817378 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of BMS-817378, a potent c-Met and TAM (Tyro3, Axl, Mer) family kinase inhibitor. The following protocols and data will enable researchers to effectively assess the impact of this compound on key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Introduction
This compound (also known as BMS-777607) is a small molecule inhibitor that primarily targets the c-Met receptor tyrosine kinase.[1][2] Additionally, it exhibits inhibitory activity against other receptor tyrosine kinases, including Axl, Ron, and Tyro3.[3][4][5] The c-Met signaling pathway, when aberrantly activated, plays a critical role in tumorigenesis and metastatic progression. This compound disrupts this pathway by inhibiting the autophosphorylation of c-Met, thereby blocking downstream signaling cascades. Western blotting is an essential technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from studies investigating the effects of this compound on protein expression and phosphorylation in various cancer cell lines. This data provides a reference for expected outcomes and aids in experimental design.
Table 1: Inhibition of c-Met and Axl Phosphorylation by this compound
| Cell Line | Target Protein | Treatment Concentration | Treatment Time | % Inhibition of Phosphorylation | Reference |
| PC-3 (Prostate) | p-c-Met (Y1234/1235) | 0.1 µM | 1 hour | >90% | [6] |
| DU145 (Prostate) | p-c-Met (Y1234/1235) | <1 nM (IC50) | 1 hour | 50% | [6] |
| U118MG (Glioblastoma) | p-Axl | 12.5 µM | 12 hours | Significant Reduction | [7] |
| SF126 (Glioblastoma) | p-Axl | 12.5 µM | 12 hours | Significant Reduction | [7] |
| KHT (Sarcoma) | p-c-Met | Nanomolar range | Not Specified | Potent Blockade | [8] |
Table 2: Effects of this compound on Downstream Signaling Molecules
| Cell Line | Target Protein | Treatment Concentration | Treatment Time | Observed Effect | Reference |
| PC-3 (Prostate) | p-Akt (S473) | 0.1 - 1 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |
| PC-3 (Prostate) | p-ERK (T202/Y204) | 0.01 - 0.1 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |
| DU145 (Prostate) | p-Akt (S473) | <0.001 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |
| DU145 (Prostate) | p-ERK (T202/Y204) | 0.01 - 0.1 µM (IC50) | 1 hour | Dose-dependent inhibition | [6] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on target protein expression and phosphorylation.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., PC-3, DU145, U118MG) and corresponding culture medium.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.
-
Transfer Buffer: 25 mM Tris, 190 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-c-Met (e.g., Tyr1234/1235)
-
Rabbit anti-c-Met
-
Rabbit anti-p-Axl
-
Rabbit anti-Axl
-
Rabbit anti-p-Akt (e.g., Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-ERK1/2 (e.g., Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin or other suitable loading control
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time period (e.g., 1, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits c-Met and Axl signaling pathways.
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing this compound effects.
References
- 1. c-Met Polyclonal Antibody (71-8000) [thermofisher.com]
- 2. Anti-Met (c-Met) antibody [EPR19067] (ab216574) | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. c-Met Monoclonal Antibody (3D4) (37-0100) [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-817378 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-817378, a potent multi-targeted tyrosine kinase inhibitor, in cancer research. The information presented here, including effective concentrations, detailed experimental protocols, and pathway visualizations, is intended to facilitate the investigation of this compound's therapeutic potential in various cancer cell lines.
Introduction
This compound, also known as BMS-777607, is a small molecule inhibitor targeting several receptor tyrosine kinases, including c-Met (MET), Axl, Ron, and Tyro3.[1][2][3][4] Dysregulation of these signaling pathways is a known driver in the development and progression of numerous cancers, making them attractive therapeutic targets. This compound has demonstrated efficacy in preclinical studies by inhibiting cancer cell proliferation, migration, and invasion.[3][5] This document outlines the effective concentrations of this compound across different cancer cell lines and provides detailed protocols for key in vitro assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met kinase family.[1][4] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][3] The primary pathway inhibited is the HGF/c-Met axis, which plays a crucial role in cell growth, motility, and survival. Inhibition of c-Met by this compound leads to the downregulation of downstream effectors such as Akt and extracellular signal-regulated kinase (ERK).[1][2] At higher concentrations, this compound can also inhibit other kinases, including Aurora B, which may lead to effects on cell division and polyploidy.[6]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the cancer cell line and the specific biological process being investigated. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective doses from in vitro studies.
Table 1: Kinase Inhibitory Activity (Cell-Free Assays)
| Target Kinase | IC50 (nM) |
| Axl | 1.1 |
| Ron | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
Data sourced from multiple references.[2][3][4]
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Effective Concentration / IC50 | Reference(s) |
| GTL-16 | Gastric Carcinoma | c-Met Autophosphorylation | 20 nM | [1][4] |
| PC-3 | Prostate Cancer | HGF-induced c-Met Autophosphorylation | <1 nM | [1] |
| DU145 | Prostate Cancer | HGF-induced c-Met Autophosphorylation | <1 nM | [1] |
| PC-3 | Prostate Cancer | HGF-induced Cell Scattering | ~0.5 µM (complete inhibition) | [1][4] |
| DU145 | Prostate Cancer | HGF-induced Cell Scattering | ~0.5 µM (complete inhibition) | [1][4] |
| PC-3 | Prostate Cancer | HGF-induced Cell Migration & Invasion | <0.1 µM | [1] |
| DU145 | Prostate Cancer | HGF-induced Cell Migration & Invasion | <0.1 µM | [1] |
| KHT | Murine Sarcoma | c-Met Autophosphorylation | 10 nM | [1][2] |
| SF126 | Glioblastoma | Cell Viability (MTT) | 12.5 µM (significant reduction) | [7] |
| U118MG | Glioblastoma | Cell Viability (MTT) | 12.5 µM (significant reduction) | [7] |
| E0771 | Murine Breast Cancer | Gas6/AC-induced pAxl and pAkt inhibition | 300 nM | [4] |
Mandatory Visualizations
Caption: Inhibition of the c-Met signaling cascade by this compound.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Met Signaling
This protocol details the detection of phosphorylated and total c-Met, as well as downstream signaling proteins, to confirm the inhibitory action of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if investigating HGF-induced signaling.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation and expression levels, normalizing to a loading control.
-
These protocols provide a foundation for investigating the effects of this compound on cancer cell lines. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of BMS-817378 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378, also known as BMS-777607, is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion, and their signaling pathway is often dysregulated in various human cancers.[1][4] this compound also shows inhibitory activity against other receptor tyrosine kinases including Axl, Ron, and Tyro3.[2][3] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, making it a compound of interest for cancer therapy.
These application notes provide a comprehensive overview of the in vivo dosing of this compound in mouse xenograft models, including summarized quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies of this compound in various mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a Human Gastric Carcinoma Xenograft Model
| Cell Line | Mouse Strain | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| GTL-16 | Athymic Mice | 6.25 - 50 mg/kg | Oral | Significant reduction in tumor volumes with no observed toxicity. | [2] |
Table 2: In Vivo Efficacy of this compound in a Rodent Fibrosarcoma Metastasis Model
| Cell Line | Mouse Strain | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| KHT | C3H/HeJ Mice | 25 mg/kg/day | Oral | 28.3% decrease in the number of lung tumor nodules; impaired metastatic phenotype. | [2][5] |
Table 3: In Vivo Efficacy of BMS-777607 in Glioblastoma Xenograft Models
| Cell Line | Mouse Strain | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| SF126 | CD1NuNu Mice | Not Specified | Intraperitoneal | 56% tumor volume reduction. | [6] |
| U118MG | CD1NuNu Mice | Not Specified | Intraperitoneal | Over 91% tumor remission. | [6] |
Signaling Pathway
This compound primarily targets the c-Met signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound in the c-Met signaling pathway.
Experimental Protocols
This section details the protocols for conducting in vivo studies with this compound in mouse xenograft models. These are generalized protocols and may require optimization for specific cell lines and research questions.
Xenograft Model Establishment
a. Cell Line-Derived Xenograft (CDX) Model:
-
Cell Culture: Culture the desired human cancer cell line (e.g., GTL-16, SF126, U118MG) in the recommended growth medium under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID). For orthotopic models, inject cells into the corresponding organ (e.g., mammary fat pad for breast cancer).
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
b. Patient-Derived Xenograft (PDX) Model:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Implantation: Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of highly immunodeficient mice (e.g., NSG mice).
-
Passaging: Once tumors reach a substantial size (e.g., 1000-1500 mm³), passage the tumor to subsequent cohorts of mice for expansion.
Dosing of this compound
-
Preparation of Dosing Solution: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group).
-
Administration:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., 25 mg/kg, daily).
-
Control Group: Administer the vehicle alone following the same schedule as the treatment group.
-
-
Monitoring: Monitor the body weight and general health of the mice daily. Continue to measure tumor volumes 2-3 times per week.
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Metastasis Assessment (if applicable): At the end of the study, harvest relevant organs (e.g., lungs) to quantify metastatic nodules.
-
Pharmacodynamic Analysis: Collect tumor and plasma samples at specified time points after the last dose to analyze drug concentration and target modulation (e.g., phosphorylation of c-Met) by methods such as Western blotting or ELISA.
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and gross organ abnormalities at necropsy.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo dosing study of this compound in a mouse xenograft model.
References
- 1. ChemGood [chemgood.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays Using BMS-817378
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a variety of physiological and pathological conditions, including embryonic development, tissue repair, immune responses, and cancer metastasis.[1][2] The dysregulation of these processes is a hallmark of cancer progression, making the identification and characterization of inhibitory compounds a critical area of research in drug development. BMS-817378 (also known as BMS-777607) is a potent and selective small molecule inhibitor of the c-Met and Axl receptor tyrosine kinases (RTKs).[3][4] Aberrant activation of c-Met and Axl signaling pathways is strongly associated with enhanced cell migration, invasion, and metastatic potential in various cancers.[5][6][7][8] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on cell migration and invasion using two standard in vitro methods: the Transwell (Boyden chamber) assay and the wound healing (scratch) assay.
Mechanism of Action of this compound
This compound is a multi-targeted kinase inhibitor with high affinity for c-Met and Axl.[3][4] It also shows inhibitory activity against Ron and Tyro3 kinases.[3][4] By binding to the ATP-binding site of these kinases, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades. Key pathways implicated in cell motility and invasion that are attenuated by this compound include the Phosphoinositide 3-kinase (PI3K)/Akt and RAS/Mitogen-activated protein kinase (MAPK/ERK) pathways.[3] Inhibition of these pathways ultimately leads to a reduction in the cellular machinery required for migration and invasion, including actin cytoskeleton reorganization and the expression of matrix metalloproteinases (MMPs).[6][9]
Data Presentation: Efficacy of this compound in Cell Migration and Invasion
The following tables summarize the inhibitory concentrations of this compound on cell migration and invasion in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Functional Assays
| Cell Line | Assay Type | IC50 | Reference |
| DU145 (Prostate Cancer) | HGF-induced cell motility | < 0.1 µM | [3] |
| PC-3 (Prostate Cancer) | HGF-induced cell migration | ~0.01 µM | [4] |
| KHT (Sarcoma) | Cell Invasion | Nanomolar range | [8] |
| U118MG (Glioblastoma) | Cell Migration | Significant decrease at 12.5 µM | [10][11] |
| SF126 (Glioblastoma) | Cell Migration | Significant decrease at 12.5 µM | [10][11] |
Table 2: Experimental Conditions for this compound in Migration/Invasion Assays
| Cell Line | Assay | This compound Concentration | Incubation Time | Notes | Reference |
| DU145 | HGF-induced cell scattering | 0.1 µM | 24 hours | Pre-incubated for 1 hour before HGF treatment. | [4] |
| PC-3 | HGF-induced cell scattering | 0.1 µM | Not Specified | --- | [4] |
| KHT | Cell Invasion (Transwell) | Not specified (nanomolar efficacy) | 24 hours | Cells suspended in serum-free medium with or without the compound. | [8] |
| U118MG, SF126 | Boyden Chamber Migration | 12.5 µM | 3 hours | --- | [10][11] |
Experimental Protocols
Transwell Cell Migration and Invasion Assay
The Transwell assay, or Boyden chamber assay, is a widely used method to assess the migratory and invasive potential of cells in vitro.[12][13] It utilizes a chamber with a porous membrane that separates an upper compartment, where cells are seeded, from a lower compartment containing a chemoattractant.[12] For invasion assays, the membrane is coated with an extracellular matrix (ECM) protein layer, such as Matrigel®, which cells must degrade to migrate through.[11][12][14]
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Matrigel® Basement Membrane Matrix (for invasion assay)
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
dot
Caption: Workflow for the Transwell cell migration and invasion assay.
-
Preparation of Transwell Inserts:
-
For Invasion Assay: Thaw Matrigel® on ice. Dilute Matrigel® with cold, serum-free medium to the desired concentration (e.g., 1:3).[12] Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel® solution and incubate at 37°C for at least 1 hour to allow for solidification.[11][12]
-
For Migration and Invasion Assays: Rehydrate the inserts (coated or uncoated) by adding warm, serum-free medium to the upper and lower chambers and incubate at 37°C for 1-2 hours.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.[13]
-
Starve cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response experiment (e.g., 0.01, 0.1, 1, 10 µM).
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).[12]
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[12][16]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixative (e.g., methanol or 4% paraformaldehyde) for 10-20 minutes.[12][16]
-
Stain the fixed cells with 0.1% Crystal Violet solution for 10-20 minutes.[12][16]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Wound Healing (Scratch) Assay
The wound healing assay is a simple and cost-effective method to study collective cell migration. A "wound" or "scratch" is created in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time.[5]
-
24-well or 96-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratcher
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Microscope with a camera
dot
Caption: Workflow for the wound healing (scratch) assay.
-
Cell Seeding:
-
Seed cells into a 24-well or 96-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (T=0). It is helpful to mark the plate to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image. The rate of wound closure can be calculated as the change in wound area or width over time. Image analysis software such as ImageJ can be used for quantification.
-
Signaling Pathways
This compound exerts its anti-migratory and anti-invasive effects by inhibiting the c-Met and Axl receptor tyrosine kinases, which are key regulators of cell motility.
dot
Caption: this compound inhibits c-Met/Axl signaling pathways.
Upon activation by their respective ligands (HGF for c-Met and Gas6 for Axl), these receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling molecules. This leads to the activation of pro-migratory pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and motility.
-
RAS/RAF/MEK/ERK Pathway: This cascade plays a significant role in transmitting extracellular signals to the nucleus, regulating gene expression involved in cell migration and invasion.[5]
By inhibiting c-Met and Axl, this compound effectively blocks these downstream signaling events, leading to a decrease in cell migration and invasion. This is often associated with changes in the actin cytoskeleton, reduced formation of migratory structures like lamellipodia and filopodia, and decreased secretion of MMPs that degrade the extracellular matrix.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Receptor Tyrosine Kinase AXL in Cancer Progression [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. snapcyte.com [snapcyte.com]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HGF/cMet induces cell migration of oral squamous cell carcinoma via lamellipodin [jstage.jst.go.jp]
- 16. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BMS-817378 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of BMS-817378 stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties of this compound
This compound, also known as BMS-777607, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Synonyms | BMS-777607, ASLAN-002 | [1][3] |
| Molecular Weight | 512.89 g/mol | [1][2][3] |
| Chemical Formula | C₂₅H₁₉ClF₂N₄O₄ | [1][2][3] |
| Appearance | White to off-white solid powder | [1][2] |
| Purity | >99% by HPLC | [1] |
Solubility of this compound in DMSO
This compound is soluble in DMSO.[1] However, the reported solubility values vary across different suppliers, which may be attributed to differences in compound purity, DMSO quality (water content), and dissolution methods. It is strongly recommended to use fresh, anhydrous, research-grade DMSO for the preparation of stock solutions, as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[2][4]
| Reported Solubility in DMSO | Molar Concentration (approx.) | Notes | Reference |
| 100 mg/mL | 195 mM | Use fresh DMSO as moisture can reduce solubility. | [4] |
| 83.33 mg/mL | 162 mM | Requires sonication to dissolve. | [2] |
| 40 mg/mL | 78 mM | - | [3] |
| ≥25.65 mg/mL | ≥50 mM | - | [5] |
| >10 mM | >10 mM | - | [5] |
| 5 mg/mL | 9.7 mM | - | [6] |
For most in vitro applications, a stock solution of 10 mM is commonly used and is a practical starting concentration.[4][5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered with foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to minimize water condensation.
-
Calculate the required mass of this compound and volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 512.89 g/mol x 1000 mg/g = 5.13 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, gentle warming or sonication can be applied.
-
Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[5] Vortex intermittently.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[2]
-
Allow the solution to return to room temperature.
-
-
Final Check and Aliquoting:
-
Once the solution is clear and all solid has dissolved, it is ready for use.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.[2]
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
-
Powder: The solid compound can be stored at room temperature for several months or at -20°C for up to 3 years.[1][2]
-
Stock Solution in DMSO: Store the aliquoted stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[2] When stored at -20°C, it may be stable for several months.[5] General studies on compounds in DMSO have shown that multiple freeze-thaw cycles (up to 11) did not lead to significant degradation for a diverse set of compounds.[7] However, minimizing these cycles is best practice.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of the c-Met signaling pathway. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of action of this compound.
The workflow for preparing the this compound stock solution is a sequential process that requires careful execution to ensure the quality of the final solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. ChemGood [chemgood.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Cells Treated with BMS-817378
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378, also known as BMS-777607, is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in various cellular processes including proliferation, survival, motility, and invasion.[4] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention.[4] this compound also demonstrates inhibitory activity against other related kinases such as Axl, Ron, and Tyro3.[3][5]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins. When applied to cells treated with this compound, IF can effectively demonstrate the inhibitor's mechanism of action by measuring the reduction in phosphorylation of c-Met and its downstream signaling effectors. These application notes provide a detailed protocol for the immunofluorescent staining of key proteins in the c-Met pathway to assess the efficacy of this compound in a cellular context.
Principle
Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates on key tyrosine residues (Y1234/1235), creating docking sites for downstream signaling molecules.[4] This initiates signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK (ERK) pathways, which drive pro-tumorigenic cellular responses. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby preventing its autophosphorylation and the subsequent activation of downstream pathways.[3]
This protocol describes the use of immunofluorescence to detect the phosphorylation status of c-Met (p-c-Met), Akt (p-Akt), and ERK (p-ERK) in cultured cells. A decrease in the fluorescent signal corresponding to these phosphorylated proteins following this compound treatment provides a direct measure of the inhibitor's target engagement and functional effect.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to assess the dose-dependent effect of this compound on the nuclear and cytoplasmic fluorescence intensity of phosphorylated c-Met, Akt, and ERK.
| Treatment Group | This compound Concentration | Mean Nuclear p-c-Met Intensity (Arbitrary Units) | Mean Cytoplasmic p-Akt Intensity (Arbitrary Units) | Mean Nuclear p-ERK Intensity (Arbitrary Units) | Standard Deviation (p-c-Met) | Standard Deviation (p-Akt) | Standard Deviation (p-ERK) |
| Untreated Control | 0 nM | 12.5 | 15.2 | 18.9 | 2.1 | 2.5 | 3.1 |
| HGF Stimulated | 0 nM | 195.4 | 210.8 | 225.3 | 22.3 | 25.1 | 28.4 |
| HGF + this compound | 10 nM | 115.2 | 135.6 | 145.7 | 15.8 | 18.9 | 20.2 |
| HGF + this compound | 50 nM | 55.8 | 72.3 | 80.1 | 9.2 | 11.5 | 12.8 |
| HGF + this compound | 100 nM | 20.1 | 25.9 | 30.5 | 4.5 | 5.8 | 6.3 |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and the experimental procedure, the following diagrams illustrate the HGF/c-Met signaling pathway and the immunofluorescence workflow.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining.
Experimental Protocols
Materials
-
Cell Line: A suitable cancer cell line with known c-Met expression (e.g., A549, U-87 MG, or others).
-
This compound: Prepare a stock solution in DMSO.
-
Hepatocyte Growth Factor (HGF): For stimulating the c-Met pathway.
-
Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS.
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235) antibody.
-
Mouse anti-phospho-Akt (Ser473) antibody.
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor® 488 conjugate.
-
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor® 594 conjugate.
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Antifade mounting medium.
-
Glass coverslips and microscope slides.
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Treatment:
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Dilute the primary antibodies (e.g., anti-p-c-Met, anti-p-Akt, anti-p-ERK) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for DAPI, Alexa Fluor® 488, and Alexa Fluor® 594.
-
Capture images of the vehicle-treated and inhibitor-treated cells using identical acquisition settings (e.g., exposure time, gain).
-
Quantify the mean fluorescence intensity of the p-c-Met, p-Akt, and p-ERK signals in the appropriate cellular compartments (e.g., nucleus, cytoplasm) using image analysis software such as ImageJ/Fiji.[1]
-
Normalize the fluorescence intensity to the number of cells (DAPI-stained nuclei) in each field of view.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm c-Met expression in the chosen cell line.
-
Verify the activity of HGF.
-
Check primary and secondary antibody dilutions and incubation times.
-
Ensure proper fixation and permeabilization, as some phospho-epitopes can be sensitive.
-
-
Autofluorescence:
-
Use a mounting medium with an antifade reagent.
-
If autofluorescence is a major issue, consider using spectral imaging and linear unmixing if available.
-
By following these protocols, researchers can effectively utilize immunofluorescence to visualize and quantify the inhibitory effects of this compound on the c-Met signaling pathway, providing valuable insights into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein phosphorylations and interactions by multi-colour IP-FCM as an input for kinetic modelling of signalling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by BMS-817378
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-817378 (also known as BMS-777607) is a potent, orally available, multi-targeted inhibitor of the c-Met, Axl, and Ron receptor tyrosine kinases.[1][2] These kinases are often aberrantly activated in various cancers, playing crucial roles in tumor cell proliferation, survival, migration, and invasion.[1][2] By inhibiting these key signaling nodes, this compound can disrupt downstream pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the induction of apoptosis in susceptible cancer cell lines.[3]
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the sensitive and quantitative discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The pro-apoptotic effects of this compound can vary depending on the cancer cell type, concentration of the compound, and duration of treatment. The following table summarizes representative quantitative data on the induction of apoptosis by this compound in different cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Parameter Measured | Result | Reference |
| U118MG (Glioblastoma) | 12.5 | 24 | CPP32 (Caspase-3) Activity | Significant Increase | [4] |
| SF126 (Glioblastoma) | 12.5 | 24 | CPP32 (Caspase-3) Activity | Significant Increase | [4] |
| PC-3 (Prostate Cancer) | 3 - 10 | 96 | Cell Proliferation (HGF-induced) | Significant Reduction | [5] |
| Breast Cancer Cell Lines | Therapeutic Doses | Not Specified | Apoptosis | Minimal Effect (Induction of Polyploidy) | [3] |
Signaling Pathway
This compound induces apoptosis by inhibiting the c-Met, Axl, and Ron receptor tyrosine kinases, which blocks downstream pro-survival signaling.
References
Application Notes and Protocols: Utilizing BMS-817378 in a 3D Spheroid Culture Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-817378, a potent c-Met inhibitor, in a three-dimensional (3D) spheroid culture model. This document outlines the mechanism of action of this compound, detailed protocols for 3D spheroid culture and treatment, and methods for assessing the compound's efficacy.
Introduction
Three-dimensional cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture.[1][2][3] Spheroids mimic key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them a valuable tool for preclinical drug evaluation.[2][4] this compound (also known as BMS-777607) is a selective inhibitor of the c-Met receptor tyrosine kinase.[5][6][7] The c-Met signaling pathway plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[5][7] Dysregulation of this pathway is implicated in the progression of various cancers. By inhibiting c-Met, this compound has the potential to induce cell death in tumor cells that overexpress or have mutated c-Met.[5][6] This document provides a framework for investigating the anti-tumor effects of this compound in a physiologically relevant 3D spheroid model.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Selectivity |
| c-Met | 3.9 | >500-fold more selective versus a panel of other receptor and non-receptor kinases.[8][9] |
| Axl | 1.1 | 40-fold more selective for Met-related targets than Lck, VEGFR-2, and TrkA/B.[8][9] |
| Ron | 1.8 | 40-fold more selective for Met-related targets than Lck, VEGFR-2, and TrkA/B.[8][9] |
| Tyro3 | 4.3 | 40-fold more selective for Met-related targets than Lck, VEGFR-2, and TrkA/B.[8][9] |
Table 2: Representative Experimental Parameters for this compound Treatment of 3D Spheroids
| Parameter | Recommended Range/Value | Notes |
| Cell Line Selection | Cancer cell lines with known c-Met expression (e.g., HCT116, DU145, HepG2, SF126, U118MG)[10][11] | Confirm c-Met expression and phosphorylation status by Western blot or other methods. |
| Spheroid Formation Method | Hanging Drop, Low-Adhesion Plates, or Scaffold-Based | Choice depends on cell type and experimental goals. Low-adhesion plates are suitable for high-throughput screening.[12][13] |
| Initial Cell Seeding Density | 1,000 - 10,000 cells/well (96-well plate) | Optimize for each cell line to achieve desired spheroid size within 24-72 hours.[13] |
| This compound Concentration Range | 0.1 µM - 10 µM | Based on reported IC₅₀ values and effective concentrations in 2D culture.[8][9] A dose-response curve is recommended. |
| Treatment Duration | 48 hours - 7 days | Dependent on the endpoint being measured (e.g., apoptosis vs. long-term growth inhibition).[10] |
| Assay Readouts | Spheroid size/morphology, Cell Viability (e.g., CellTiter-Glo® 3D), Apoptosis (e.g., Caspase-Glo® 3/7), Invasion Assays | A multi-parametric approach is recommended for a comprehensive assessment.[10] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes a simple and effective method for generating uniform spheroids.[14][15]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DNase I (10 mg/ml stock)
-
60 mm tissue culture dish
-
20 µl micropipettor and sterile tips
Procedure:
-
Culture adherent cells to approximately 90% confluency.
-
Wash the cell monolayer twice with PBS.
-
Add 2 ml of 0.05% trypsin-EDTA to the plate and incubate at 37°C until cells detach.[14]
-
Neutralize trypsin with 2 ml of complete medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a 15 ml conical tube.
-
Add 40 µl of DNase I stock solution and incubate for 5 minutes at room temperature.[14]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 ml of complete medium. Repeat this step.
-
Resuspend the cell pellet in 2 ml of complete medium.
-
Count the cells and adjust the concentration to 2.5 x 10⁶ cells/ml.[14]
-
Create a hydration chamber by adding 5 ml of sterile PBS to the bottom of a 60 mm tissue culture dish.[14]
-
Invert the lid of the culture dish and pipette 10-20 µl drops of the cell suspension onto the inside of the lid.[14]
-
Carefully place the lid back on the PBS-filled dish.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 18-48 hours.[14]
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well low-adhesion plate or transferred from hanging drops.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.[10]
-
For spheroids formed in low-adhesion plates, carefully remove half of the existing medium (e.g., 100 µl) from each well.
-
Add an equal volume of the prepared this compound drug dilutions to the respective wells.
-
For spheroids transferred from hanging drops, place one spheroid per well of a 96-well low-adhesion plate containing 100 µl of the appropriate this compound dilution.
-
Include appropriate controls: untreated spheroids (vehicle control with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration (e.g., 48, 72, or 96 hours).
Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D Assay
This protocol measures the number of viable cells in a spheroid based on the quantification of ATP.[4][13]
Materials:
-
Treated 3D spheroids in a 96-well plate.
-
CellTiter-Glo® 3D Reagent (Promega).
-
Orbital plate shaker.
-
Luminometer.
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µl of reagent to 100 µl of medium).[13]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Mandatory Visualizations
Caption: this compound inhibits the c-Met signaling pathway.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
References
- 1. corning.com [corning.com]
- 2. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D spheroid culture to examine adaptive therapy response in invading tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ChemGood [chemgood.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
Troubleshooting & Optimization
BMS-817378 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-817378. The information herein is designed to address common challenges, with a specific focus on preventing and resolving precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to use a non-aqueous, polar aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and anhydrous to prevent the introduction of water, which can affect the solubility of the compound.
Q2: I observed precipitation in my cell culture media after adding this compound. What are the likely causes?
Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.
-
Improper Dilution: Adding the concentrated DMSO stock directly to the aqueous media without proper mixing can cause the compound to crash out of solution.
-
Media Components: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.
-
pH of the Media: The pH of the cell culture media can influence the charge state and solubility of the compound.
-
Temperature: Changes in temperature during storage or handling can affect the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, consider the following best practices:
-
Optimize Final Concentration: Whenever possible, use the lowest effective concentration of this compound.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a solvent that is miscible with both DMSO and the cell culture media.
-
Pre-warm Media: Before adding the compound, ensure your cell culture media is at the appropriate temperature (e.g., 37°C).
-
Proper Mixing: When adding the compound to the media, vortex or gently swirl the media to ensure rapid and uniform distribution.
-
Solubility Enhancers: In some cases, the use of solubility-enhancing agents may be necessary, but these should be tested for their effects on your specific cell line.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.
Table 1: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Precipitation upon addition to media | High final concentration | Decrease the final concentration of this compound. |
| Improper mixing | Add the compound dropwise while gently vortexing the media. | |
| Precipitation after incubation | Media component interaction | Test the solubility of this compound in a serum-free version of your media. |
| Temperature fluctuation | Ensure consistent temperature during incubation. | |
| Inconsistent results | Inaccurate stock concentration | Verify the concentration of your stock solution. |
| Degradation of compound | Prepare fresh stock solutions and store them appropriately. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dosing Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture media
-
Cells plated in a suitable culture vessel
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed cell culture media. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of media to get 100 µM), then add the required volume of this intermediate dilution to your cells.
-
Gently swirl the plate or vessel to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment duration.
-
Visualizations
Off-target effects of BMS-817378 on Aurora B kinase
Welcome to the technical support center for BMS-817378. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on its off-target effects on Aurora B kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as BMS-777607, is a potent, ATP-competitive inhibitor of the c-Met tyrosine kinase and related family members, including Axl, Ron, and Tyro3.[1][2] It is highly selective for these targets, with IC50 values in the low nanomolar range.[1][2]
Q2: We are observing significant polyploidy and cell cycle arrest in our experiments with this compound, which is not the expected phenotype for c-Met inhibition. What could be the cause?
A2: While this compound is a selective c-Met inhibitor, studies have shown that it has off-target activity against Aurora B kinase.[3] The inhibition of Aurora B disrupts chromosome segregation and cytokinesis, leading to classic phenotypes such as polyploidy (cells with >4N DNA content) and mitotic arrest, which ultimately can result in apoptosis.[3][4] This effect was observed to be independent of RON (a primary target) expression.[3]
Q3: How can we confirm that the observed polyploidy is due to the inhibition of Aurora B and not another off-target?
A3: There are several experimental approaches to confirm that the phenotype is a direct result of Aurora B inhibition:
-
Biochemical Assays: Directly measure the inhibitory activity of this compound on purified Aurora B kinase using an in vitro kinase assay.
-
Cellular Target Engagement: Perform a Western blot to analyze the phosphorylation status of Histone H3 at Serine 10 (p-H3S10), a direct and well-characterized substrate of Aurora B.[3] A dose-dependent decrease in p-H3S10 levels in this compound-treated cells would strongly indicate Aurora B inhibition.
-
Genetic Knockdown: Use siRNA or shRNA to knock down Aurora B expression. The resulting phenotype should mimic the effects of this compound treatment.
Q4: At what concentration should we expect to see off-target Aurora B effects with this compound?
A4: Off-target effects typically occur at higher concentrations than those required for on-target inhibition. While the IC50 for primary targets like Axl and c-Met are in the 1-4 nM range, the effects on Aurora B, such as inhibition of p-H3S10 and induction of polyploidy, have been observed at therapeutic doses in the micromolar range in various cancer cell lines.[3][5] It is crucial to perform a dose-response experiment to determine the concentration at which on-target versus off-target effects become apparent in your specific cell model.
Data Presentation
Kinase Selectivity of this compound (BMS-777607)
The following table summarizes the reported inhibitory potency (IC50) of this compound against its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Reference |
| Axl | 1.1 | [1][2] |
| Ron | 1.8 | [1][2] |
| c-Met | 3.9 | [1][2] |
| Tyro3 | 4.3 | [1][2] |
| Mer | 14 | [2] |
| Aurora B | Identified as an off-target | [3] |
| Lck | >156 | [1][2] |
| VEGFR-2 | >156 | [1][2] |
| TrkA/B | >156 | [1][2] |
Troubleshooting Guides
Issue 1: Unexpectedly high levels of polyploid (>4N) cells observed after treatment with this compound.
-
Possible Cause: Off-target inhibition of Aurora B kinase.[3] Aurora B is essential for cytokinesis, and its inhibition leads to a failure of cell division after DNA replication, resulting in endoreduplication and polyploidy.[4]
-
Troubleshooting Steps:
-
Validate the Phenotype: Use high-content imaging or flow cytometry to quantify the percentage of cells with 2N, 4N, and >4N DNA content across a dose range of this compound.
-
Assess Aurora B Activity: Perform a Western blot to measure the levels of phosphorylated Histone H3 on Serine 10 (p-H3S10). A dose-dependent decrease in this marker is a hallmark of Aurora B inhibition.[3]
-
Compare with a Control Compound: Treat cells with a selective Aurora B inhibitor (e.g., Barasertib) and compare the resulting phenotype and p-H3S10 levels with those from this compound treatment.
-
-
Expected Outcome: You will observe a dose-dependent increase in the >4N cell population and a corresponding decrease in p-H3S10 levels, confirming that this compound is inhibiting Aurora B in your cellular context.
Experimental Protocols & Visualizations
Aurora B Signaling Pathway and the Impact of this compound
The following diagram illustrates the central role of Aurora B in mitosis and how its off-target inhibition by this compound can lead to polyploidy.
Caption: Off-target inhibition of Aurora B by this compound disrupts cytokinesis, leading to polyploidy.
Experimental Workflow: Investigating Off-Target Effects
This workflow outlines the steps to confirm and characterize the off-target inhibition of Aurora B by this compound.
Caption: Workflow to validate Aurora B as an off-target of this compound.
Protocol 1: Biochemical Aurora B Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from luminescence-based kinase assay methodologies to measure the direct inhibition of purified Aurora B kinase by this compound.[6][7]
Materials:
-
Purified recombinant Aurora B kinase
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound serial dilutions in DMSO, then further diluted in Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of MBP substrate and ATP in the Kinase Assay Buffer. The final ATP concentration should be near the Kₘ for Aurora B.
-
Prepare serial dilutions of this compound. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the Aurora B enzyme to the desired working concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the this compound dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).
-
Add 5 µL of the substrate/ATP mix.
-
To initiate the reaction, add 2.5 µL of the diluted Aurora B kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" values from all other measurements.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
This protocol details the detection of p-H3S10 in cell lysates to assess Aurora B activity in a cellular context.
Materials:
-
Cells treated with a dose range of this compound and vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-p-H3S10, Rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-H3S10 primary antibody (typically 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.[9]
-
-
Data Analysis:
-
Quantify the band intensities for p-H3S10 and total H3.
-
Normalize the p-H3S10 signal to the total H3 signal for each condition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.co.uk [promega.co.uk]
- 8. t-takaya.net [t-takaya.net]
- 9. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
Technical Support Center: BMS-817378 and Polyploidy in Breast Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of BMS-817378 on breast cancer cells, with a specific focus on the induction of polyploidy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as BMS-777607, is a potent, multi-target small molecule inhibitor. Its primary targets are the receptor tyrosine kinases c-Met, Axl, Ron, and Tyro3.[1] However, at therapeutic doses, it also inhibits other kinases, including Aurora kinase B.[2]
Q2: Does this compound induce polyploidy in breast cancer cells?
Yes, treatment of breast cancer cells with this compound at therapeutic concentrations has been shown to induce extensive polyploidy, characterized by cells containing multiple sets of chromosomes.[2][3] This effect has been observed in various breast cancer cell lines, including T-47D and ZR-75-1.[2][4]
Q3: What is the mechanism by which this compound induces polyploidy?
This compound-induced polyploidy in breast cancer cells is primarily attributed to its inhibitory effect on Aurora kinase B.[2] Inhibition of Aurora kinase B disrupts the formation of the bipolar spindle and prevents proper chromosome segregation during mitosis. This leads to a failure of cytokinesis, resulting in a single cell with multiple nuclei and an increased DNA content.[2] Specifically, the treatment causes mitotic arrest in the prophase/pro-metaphase stage.[2]
Q4: Is the induction of polyploidy by this compound dependent on its primary target, the RON receptor tyrosine kinase?
No, the induction of polyploidy by this compound appears to be independent of RON expression.[2] Knockdown of RON in breast cancer cells using siRNA did not prevent the formation of polyploid cells upon treatment with this compound.[2] This further supports the role of an off-target effect, specifically the inhibition of Aurora kinase B, in mediating this phenomenon.
Q5: What are the consequences of this compound-induced polyploidy in breast cancer cells?
A significant consequence of this compound-induced polyploidy is an increased resistance to various cytotoxic chemotherapy agents.[2] Polyploid cells have shown significantly higher IC50 values for drugs like doxorubicin, bleomycin, methotrexate, and paclitaxel.[2] Additionally, these polyploid cells can also exhibit signs of senescence, a state of irreversible cell cycle arrest.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No polyploidy observed after this compound treatment. | Sub-optimal drug concentration: The concentration of this compound may be too low to effectively inhibit Aurora kinase B. | Perform a dose-response experiment to determine the optimal concentration for inducing polyploidy in your specific breast cancer cell line. A concentration of 5 µM has been shown to be effective in MCF-7, T-47D, and ZR-75-1 cells.[3] |
| Insufficient incubation time: The duration of treatment may not be long enough for cells to enter mitosis and undergo the aberrant cell division. | Conduct a time-course experiment, analyzing cells at various time points (e.g., 24, 48, 72 hours) after this compound addition. | |
| Cell line resistance: The specific breast cancer cell line being used may be resistant to the polyploidy-inducing effects of this compound. | Test a different breast cancer cell line known to be sensitive to Aurora kinase B inhibitors. | |
| High levels of cell death instead of polyploidy. | Drug concentration is too high: Excessive concentrations of this compound can lead to cytotoxicity and apoptosis, masking the polyploid phenotype. | Reduce the concentration of this compound and perform a dose-response curve to find a concentration that induces polyploidy with minimal cell death. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically ≤ 0.1%).[5][6] | |
| Difficulty in quantifying the percentage of polyploid cells. | Inadequate cell cycle analysis protocol: The method used to stain and analyze the DNA content may not be sensitive enough to distinguish polyploid cells. | Utilize a robust cell cycle analysis protocol with a DNA-intercalating dye like propidium iodide (PI) and flow cytometry.[7][8] Ensure proper cell fixation and RNase treatment for accurate DNA content measurement.[8] |
| Overlapping cell populations in flow cytometry histogram: Debris and cell clumps can interfere with the accurate gating of different cell cycle phases. | Ensure a single-cell suspension before analysis. Use appropriate gating strategies to exclude debris and doublets. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response to the drug. | Standardize all cell culture parameters and use cells within a consistent passage number range for all experiments. |
| Inaccurate drug concentration: Errors in preparing drug dilutions can lead to variability in the final concentration. | Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
Quantitative Data
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (Clonogenic Assay)
| Cell Line | IC50 (µM) |
| T-47D | ~1.5 |
| ZR-75-1 | ~2.0 |
Data summarized from a study by Wang et al. (2013).[2]
Table 2: Percentage of Polyploid Cells Induced by 5 µM this compound Over Time
| Cell Line | 24 hours | 48 hours | 72 hours |
| T-47D | ~15% | ~30% | ~45% |
| ZR-75-1 | ~10% | ~25% | ~40% |
Data estimated from graphical representations in a study by Wang et al. (2013).[3]
Experimental Protocols
Protocol 1: Induction of Polyploidy in Breast Cancer Cells
-
Cell Seeding: Plate breast cancer cells (e.g., T-47D, ZR-75-1) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM).
-
Treatment: The following day, replace the culture medium with the medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Harvest the cells for downstream analysis, such as cell cycle analysis by flow cytometry (see Protocol 2) or immunofluorescence staining.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. Polyploid cells will exhibit a DNA content greater than 4N.
Visualizations
Caption: Signaling pathway of this compound leading to polyploidy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of BMS-777607-induced polyploidy/senescence by mTOR inhibitor AZD8055 sensitizes breast cancer cells to cytotoxic chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Acquired Resistance to BMS-817378
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to BMS-817378.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as BMS-777607, is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets are members of the MET and TAM (Tyro3, Axl, Ron) families of receptor tyrosine kinases. By binding to the kinase domain of these receptors, this compound inhibits their phosphorylation and downstream signaling, thereby affecting cancer cell proliferation, survival, migration, and invasion.
Q2: What are the potential on-target mechanisms of acquired resistance to this compound?
On-target resistance typically involves genetic alterations in the drug's direct molecular targets. For this compound, this could manifest as:
-
Secondary Mutations: Point mutations in the kinase domains of c-Met, Axl, Ron, or Tyro3 can emerge under selective pressure from the inhibitor. These mutations may alter the conformation of the ATP-binding pocket, reducing the binding affinity of this compound while preserving the kinase's catalytic activity.
-
Target Amplification: Increased copy number of the genes encoding the target kinases (e.g., MET, AXL) can lead to their overexpression. This increased protein level may require higher concentrations of this compound to achieve effective inhibition.
Q3: What are the likely off-target or bypass mechanisms of acquired resistance?
Off-target resistance, or bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent the effects of the drug. For this compound, potential bypass mechanisms include:
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or mutational activation of other RTKs not targeted by this compound, such as EGFR, HER2, or FGFR, can provide alternative signaling inputs to downstream pathways like MAPK/ERK and PI3K/AKT, thereby restoring cell proliferation and survival.
-
Activation of Downstream Signaling Nodes: Mutations or amplification of downstream signaling components, such as KRAS or BRAF, can render the cells independent of upstream signaling from the RTKs targeted by this compound.
-
Epithelial-to-Mesenchymal Transition (EMT): The AXL kinase, a target of this compound, is a known regulator of EMT. However, sustained drug pressure could lead to the selection of cells that have undergone EMT through AXL-independent mechanisms, resulting in a more migratory and drug-resistant phenotype.
Q4: Can this compound treatment induce other cellular changes that contribute to resistance?
Yes, treatment with this compound has been observed to induce polyploidy in some cancer cells.[1] This state, characterized by multiple sets of chromosomes, can lead to increased resistance to various cytotoxic chemotherapeutic agents.[1] While this is a form of drug tolerance rather than a classic resistance mechanism, it can contribute to treatment failure.
Q5: How do I interpret IC50 values when assessing resistance?
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. When assessing resistance, a significant increase (typically 5 to 10-fold or higher) in the IC50 value of a resistant cell line compared to its parental counterpart indicates acquired resistance. It is crucial to maintain consistent experimental conditions (cell density, incubation time, etc.) as these can influence IC50 values.
Troubleshooting Guides
Issue 1: My cells are showing reduced sensitivity to this compound over time.
This is the hallmark of acquired resistance. The following workflow can help you investigate the underlying mechanism.
Issue 2: Western blot shows no change in target phosphorylation despite resistance.
If the phosphorylation of c-Met, Axl, Ron, and Tyro3 remains inhibited by this compound in your resistant cells, it is likely that a bypass signaling pathway has been activated.
-
Action: Perform a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases.
-
Action: Conduct western blots for key downstream signaling molecules such as p-AKT, p-ERK, p-STAT3 to see if these pathways are activated despite target inhibition.
-
Action: Investigate potential mutations in downstream effectors like KRAS, BRAF, or PIK3CA using targeted sequencing.
Issue 3: I am unable to generate a stable this compound resistant cell line.
Developing a resistant cell line can be a lengthy process and may not be successful for all cell lines.
-
Check Drug Concentration: Ensure the starting concentration of this compound is appropriate (typically around the IC20-IC30) to allow for the survival and selection of resistant clones.
-
Gradual Dose Escalation: Increase the drug concentration slowly, allowing the cells to adapt and proliferate at each new concentration before escalating further.
-
Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are treated for a short period (e.g., 24-48 hours) followed by a recovery phase in drug-free media.
-
Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance to a particular drug. Consider attempting to generate resistant lines from multiple parental cell lines.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets. This data is crucial for designing experiments and understanding the drug's potency.
| Target Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
IC50 values represent the concentration of this compound required to inhibit the kinase activity by 50% in vitro.
Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by this compound and potential bypass mechanisms.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes the generation of drug-resistant cancer cell lines by continuous exposure to escalating concentrations of this compound.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant proportion of cells may die. When the surviving cells reach 70-80% confluency, passage them and continue to culture them at the same drug concentration.
-
Dose Escalation: Once the cells have a stable doubling time at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of target and bypass signaling pathways.
-
Sample Preparation: Culture parental and this compound resistant cells to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of your proteins of interest (e.g., c-Met, Axl, AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Kinase Domain Sequencing
This protocol outlines the steps for identifying mutations in the kinase domains of the target proteins.
-
RNA/DNA Extraction: Extract total RNA or genomic DNA from both parental and resistant cell lines.
-
cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to synthesize cDNA.
-
PCR Amplification: Design primers flanking the kinase domain of the target genes (MET, AXL, RON, TYRO3) and amplify this region using PCR.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the sequencing results from the resistant cells to those from the parental cells and a reference sequence to identify any mutations.
-
Next-Generation Sequencing (NGS) (Optional): For a more comprehensive analysis, consider targeted NGS panels that cover a wide range of cancer-related genes, which can help identify both on-target and off-target resistance mutations.
References
Unexpected phenotypic changes with BMS-817378 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BMS-817378. The information is intended to help researchers anticipate and interpret unexpected phenotypic changes that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the MET receptor tyrosine kinase family.[1][2][3][4] It primarily targets c-Met, Axl, Ron, and Tyro3, thereby disrupting downstream signaling pathways involved in tumor cell proliferation, survival, invasion, and metastasis.[1][4]
Q2: What are the expected phenotypic outcomes of this compound treatment in cancer cell lines?
A2: Based on its mechanism of action, the expected outcomes of this compound treatment in sensitive cancer cell lines include:
-
Inhibition of cell proliferation and clonogenic growth.
-
Reduction in cell migration and invasion.[1]
-
Induction of apoptosis (in some cell lines).[5]
-
Suppression of tumor growth in xenograft models.
Q3: We are observing that our cells are becoming larger and multinucleated after this compound treatment, which is an unexpected phenotype. What could be the cause?
A3: This is a documented, yet unexpected, phenotypic change associated with this compound. The inhibitor has been shown to induce polyploidy, a state where cells possess more than two complete sets of chromosomes.[6] This effect is attributed to an off-target inhibition of Aurora Kinase B, a key regulator of mitosis.[6] Inhibition of Aurora Kinase B disrupts proper chromosome segregation and cytokinesis, leading to the formation of large, multinucleated cells.[6][7]
Q4: Our cells treated with this compound show reduced proliferation but do not seem to be undergoing apoptosis. What other cellular fate could be occurring?
A4: Besides apoptosis, this compound can induce cellular senescence in some cancer cell lines. Senescent cells are metabolically active but have undergone a stable cell cycle arrest. This phenotype is often characterized by an enlarged and flattened morphology and positive staining for senescence-associated β-galactosidase (SA-β-gal).
Q5: We have observed that after an initial response, our cancer cells are developing resistance to this compound. What are the potential mechanisms?
A5: Resistance to this compound can arise from several mechanisms:
-
Induction of Polyploidy and Chemoresistance: The polyploid cells induced by this compound have been shown to be more resistant to subsequent treatment with cytotoxic chemotherapy agents.[6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the MET/Axl/Ron axis.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent anti-proliferative effects between experiments. | 1. Cell line variability: Genetic drift, misidentification, or mycoplasma contamination. 2. Reagent instability: Degradation of this compound stock solution. 3. Assay conditions: Inconsistent cell seeding density or incubation times. | 1. Cell Line Authentication: Regularly perform STR profiling and mycoplasma testing. Use low-passage number cells. 2. Reagent Quality Control: Prepare fresh stock solutions of this compound periodically and store them appropriately. 3. Standardize Protocols: Ensure consistent experimental parameters across all assays. |
| Cells become large and multinucleated, but this is not the expected phenotype for my cell line. | Off-target effect: Inhibition of Aurora Kinase B leading to polyploidy. | 1. Confirm Polyploidy: Perform flow cytometry for DNA content analysis (see Experimental Protocols). 2. Assess Aurora Kinase B Activity: Use Western blotting to check the phosphorylation status of Histone H3 at Serine 10, a downstream target of Aurora Kinase B (see Experimental Protocols). A decrease in p-Histone H3 (Ser10) would support off-target activity. |
| No significant inhibition of downstream signaling (e.g., p-Akt, p-ERK) despite using the recommended concentration of this compound. | 1. Low target expression: The cell line may not express sufficient levels of c-Met, Axl, or Ron. 2. Inactive target: The target kinases may not be constitutively active or stimulated in your experimental conditions. 3. Technical issues with Western blotting. | 1. Confirm Target Expression: Perform Western blotting or qPCR to verify the expression of the target kinases in your cell line. 2. Stimulate Pathway: If the pathway is not constitutively active, consider stimulating with the appropriate ligand (e.g., HGF for c-Met) to confirm inhibitor activity. 3. Optimize Western Blotting: Ensure the use of validated antibodies and appropriate controls. |
| Unexpected changes in gene or protein expression unrelated to the MET/Axl/Ron pathways. | Off-target effects: this compound may be inhibiting other kinases or cellular proteins. | 1. Kinase Profiling: Consider performing a broad-panel kinase screen to identify other potential targets of this compound. 2. Literature Review: Search for literature on the off-target effects of similar multi-kinase inhibitors. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC₅₀ (nM) |
| c-Met | 3.9[4] |
| Axl | 1.1[4] |
| Ron | 1.8[4] |
| Tyro3 | 4.3[4] |
Table 2: Reported Cellular Effects of this compound
| Cell Line | Phenotypic Change | Putative Mechanism | Reference |
| Breast Cancer Cells (e.g., T-47D, ZR-75-1) | Polyploidy, Chemoresistance | Off-target inhibition of Aurora Kinase B | Sharma et al., 2013[6] |
| Breast Cancer Cells | Senescence | Upregulation of p21/WAF1 | Zeng et al., 2014 |
| Glioblastoma Cells | Reduced viability, migration, and invasion | Inhibition of AXL signaling | Onken et al., 2016[5] |
| Prostate Cancer Cells | Inhibition of HGF-induced cell scattering, migration, and invasion | Inhibition of c-Met signaling | Dai & Siemann, 2010 |
Experimental Protocols
Analysis of Polyploidy by Flow Cytometry
This protocol is used to determine the DNA content of cells and identify polyploid populations.
-
Cell Preparation:
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 200 µL of ice-cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the cells in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram to clearly distinguish between 2N, 4N, and >4N (polyploid) populations.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells.[9][10][11][12][13]
-
Cell Preparation:
-
Plate and treat cells in a multi-well plate.
-
Wash cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 1X fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
-
Add the staining solution to the cells and incubate at 37°C (in a non-CO₂ incubator) for 2 to 24 hours, protected from light.
-
-
Analysis:
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
-
Western Blotting for Phospho-Histone H3 (Ser10)
This protocol is used to assess the activity of Aurora Kinase B.[14][15][16]
-
Cell Lysis:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-Histone H3 signal to total Histone H3 or a loading control like β-actin.
-
Visualizations
Caption: this compound signaling pathways and off-target effects.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ChemGood [chemgood.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. buckinstitute.org [buckinstitute.org]
- 11. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 12. telomer.com.tr [telomer.com.tr]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. t-takaya.net [t-takaya.net]
- 15. Phospho-Histone H3 (Ser10) (6G3) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
Optimizing BMS-817378 concentration to avoid cytotoxicity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BMS-817378. Our goal is to help you optimize the inhibitor's concentration to achieve desired biological effects while minimizing cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BMS-777607, is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It also shows inhibitory activity against other members of the Met kinase family, including Axl, Ron, and Tyro3.[3][4][5] The c-Met pathway is crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1][2] this compound functions by binding to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK/ERK.[3] This disruption can lead to the inhibition of metastatic processes and, in some cases, induce cell death in tumor cells that overexpress c-Met.[1][2][5]
Q2: I am observing high cytotoxicity even at concentrations where I expect to see only target inhibition. What are the potential causes?
A2: Unexpectedly high cytotoxicity can stem from several factors. Here is a troubleshooting checklist to identify the root cause:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%.[6] Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.
-
Compound Stability: this compound stock solutions should be stored properly (e.g., at -20°C) to prevent degradation.[3] Repeated freeze-thaw cycles should be avoided. It is recommended to prepare fresh working solutions from a stock for each experiment.[4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Your specific cell model may be particularly sensitive to the off-target effects of this compound or may rely on signaling pathways that are inadvertently affected by the inhibitor.
-
High Target Expression: In cell lines with extremely high c-Met expression and dependency (oncogene addiction), potent inhibition of this pathway can lead to significant apoptosis, which may be misinterpreted as non-specific cytotoxicity.
-
Assay-Specific Effects: The cytotoxicity assay itself might be influenced by the compound. For example, compounds can interfere with the metabolic readouts of assays like the MTT assay. Consider using an alternative method, such as a trypan blue exclusion assay or a real-time live/dead cell imaging system, to confirm viability.[3]
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my cell line?
A3: The optimal concentration provides maximal target inhibition with minimal impact on cell viability. A two-stage experimental approach is recommended:
-
Dose-Response Curve for Cytotoxicity: First, determine the cytotoxic profile of this compound in your specific cell line. Culture the cells with a wide range of concentrations (e.g., from 1 nM to 25 µM) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). Use a viability assay (like MTT or CellTiter-Glo®) to determine the concentration at which viability drops significantly. This will define your upper concentration limit.
-
Dose-Response Curve for Target Inhibition: Next, assess the inhibition of your target, c-Met phosphorylation. Treat your cells with a range of non-toxic concentrations of this compound (as determined in step 1). Stimulate the cells with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation and then perform a Western blot to detect phosphorylated c-Met (p-c-Met) and total c-Met. The lowest concentration that gives maximal inhibition of p-c-Met is your optimal working concentration.
Q4: My experimental results with this compound are inconsistent. What are the common sources of variability?
A4: Inconsistent results in cell-based assays are a common challenge. Key factors to control include:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.[7][8]
-
Cell Seeding Density: Inconsistent cell density across wells can lead to significant variability.[9] Use a precise cell counting method and ensure even cell suspension during plating.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation.[4]
-
Incubation Times: Adhere strictly to the planned incubation times for both the compound treatment and the assay development steps.
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for data collection or ensure proper humidification during incubation.
Quantitative Data Summary
The following tables summarize the inhibitory activity and effective concentrations of this compound reported in various studies.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| c-Met | 3.9 | Cell-Free | [3][4] |
| Axl | 1.1 | Cell-Free | [3][4] |
| Ron | 1.8 | Cell-Free | [3][4] |
| Tyro3 | 4.3 | Cell-Free | [3][4] |
| c-Met (autophosphorylation) | <1 | Cell-Based (PC-3, DU145) | [3] |
| c-Met (autophosphorylation) | 10 | Cell-Based (KHT cells) | [3] |
| c-Met (autophosphorylation) | 20 | Cell-Based (GTL-16 lysates) |[3] |
Table 2: Reported Effective Concentrations in Cell-Based Assays
| Cell Line(s) | Concentration | Effect Observed | Reference |
|---|---|---|---|
| PC-3, DU145 | 0.1 µM | Inhibition of HGF-induced cell scattering | [3] |
| PC-3 | 0.01 µM | Suppression of HGF-induced cell migration | [3] |
| KHT | ~1 µM | Inhibition of cell scatter, motility, and invasion | [3] |
| U118MG, SF126 | 12.5 µM | Reduced cell viability and induced apoptosis |[10] |
Signaling Pathway and Workflow Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC₅₀ of this compound via MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Selected cell line
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO, cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM). Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "medium-only" control (no cells).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your future experiments (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium-only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "vehicle-only" control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 2: Assessing Target Inhibition via Western Blot
This protocol is for determining the effective concentration of this compound for inhibiting HGF-induced c-Met phosphorylation.
Materials:
-
Selected cell line responsive to HGF
-
6-well tissue culture plates
-
This compound
-
Recombinant Human HGF
-
Serum-free culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-c-Met (p-c-Met), anti-total-c-Met, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Methodology:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with various non-toxic concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours.
-
HGF Stimulation: Stimulate the cells by adding HGF (e.g., 50 ng/mL) to the medium for 15-30 minutes. Include an unstimulated, untreated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against p-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Met signal to the total c-Met signal for each condition. Plot the normalized p-c-Met signal against the this compound concentration to determine the lowest concentration that achieves maximal inhibition.
References
- 1. ChemGood [chemgood.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BMS-817378 Technical Support Center: Troubleshooting Instability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential instability issues with BMS-817378 in long-term experiments. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the stability of this compound. Recommendations for storage of the compound in both solid and solution forms are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| 4°C | Short-term | Keep desiccated. | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is not soluble in water or ethanol.[3] For in vivo experiments, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline have been reported.[4]
Q3: Is this compound stable in aqueous solutions like cell culture media or PBS for long-term experiments?
A3: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. While the compound is used in cell-based assays with incubation times up to 96 hours, its stability over more extended periods in aqueous media has not been well-documented.[1] Instability in aqueous solutions is a potential concern for many small molecule inhibitors. Researchers should be aware of this and consider the troubleshooting steps outlined below.
Troubleshooting Guide
This guide addresses potential issues related to the instability of this compound during long-term experiments.
Problem: I am observing a decrease in the activity of this compound over time in my long-term cell culture experiment.
Possible Cause: The compound may be degrading in the aqueous environment of the cell culture medium.
Solutions:
-
Replenish the Compound: For multi-day experiments, consider replacing the medium with freshly prepared medium containing this compound every 24-48 hours. This can help maintain a more consistent effective concentration of the active compound.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer (e.g., cell culture medium) from a frozen DMSO stock solution immediately before each experiment. Do not store the compound in aqueous solutions.
-
Minimize Exposure to Harsh Conditions: Protect your experimental setup from prolonged exposure to light and maintain a stable, physiological pH, as these factors can contribute to the degradation of small molecules.
-
Conduct a Stability Test: If you suspect instability is significantly impacting your results, you can perform a simple stability test.
-
Experimental Protocol: Stability Assessment of this compound in Experimental Medium
-
Prepare a solution of this compound in your cell culture medium at the final experimental concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.
-
Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to the compound over time would indicate degradation.
-
Alternatively, you can test the biological activity of the aged solutions in a short-term functional assay (e.g., inhibition of c-Met phosphorylation) and compare it to a freshly prepared solution.
-
-
Problem: I see precipitation in my cell culture medium after adding this compound.
Possible Cause: The solubility of this compound in your aqueous medium may be limited, or the DMSO concentration from the stock solution might be too high.
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
Vortex During Dilution: When preparing the working solution, add the DMSO stock of this compound to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to maintain the solubility of hydrophobic compounds.
Visual Guides
Signaling Pathway of this compound Targets
Caption: Inhibition of c-Met, Axl, Ron, and Tyro3 by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Experimental workflow to test this compound stability.
Factors Potentially Affecting this compound Stability in Experiments
Caption: Key factors that may impact this compound stability.
References
Troubleshooting inconsistent results with BMS-817378
Welcome to the technical support center for BMS-817378. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as BMS-777607 or ASLAN-002) is a potent, ATP-competitive inhibitor of the MET tyrosine kinase family.[1][2] Its primary targets include c-Met, Axl, Ron, and Tyro3.[3][4][5] It is significantly more selective for these targets compared to a wide range of other receptor and non-receptor kinases.[3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by binding to the c-Met protein (hepatocyte growth factor receptor or HGFR), which prevents the binding of its ligand, hepatocyte growth factor (HGF).[1][2] This disruption of the MET signaling pathway can inhibit tumor cell proliferation, survival, invasion, and metastasis, and may also play a role in blocking tumor angiogenesis.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1][3] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[2] Stock solutions in DMSO can be stored at -80°C for up to a year, but it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
Q4: In which solvent is this compound soluble?
A4: this compound is soluble in DMSO.[1][2] One supplier suggests a solubility of up to 100 mg/mL in fresh DMSO.[3] It is important to use high-quality, anhydrous DMSO as moisture can reduce its solubility.[3] The compound is not soluble in water or ethanol.[2]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
You may be observing inconsistent IC50 values or significant well-to-well variability in assays like MTT or colony formation.
Possible Causes & Solutions:
-
Compound Precipitation: this compound has poor aqueous solubility. If not properly dissolved in DMSO or if the final DMSO concentration in your media is too high, the compound may precipitate.
-
Solution: Ensure the compound is fully dissolved in 100% DMSO before preparing serial dilutions. When adding to culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for any signs of precipitation.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure a uniform, single-cell suspension before seeding. Check cell counts and viability before plating. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
HGF-Dependence: The effect of this compound can be more pronounced in cell lines where the c-Met pathway is activated by its ligand, HGF. Inconsistent results may arise from variable levels of endogenous HGF or if the pathway is constitutively active.
-
Solution: For HGF-dependent models, serum-starve the cells and then stimulate with a known concentration of recombinant HGF. For models with constitutive activation, ensure the basal level of c-Met phosphorylation is consistent.[6]
-
-
Assay Duration: The inhibitory effects on proliferation may be modest and only observable after extended incubation periods (e.g., 96 hours).[3]
-
Solution: Consider running a time-course experiment to determine the optimal endpoint for your specific cell line.
-
Issue 2: Discrepancy Between Proliferation and Migration/Invasion Assay Results
You might observe a potent inhibition of cell migration and invasion at concentrations that have little to no effect on cell proliferation.
Possible Causes & Solutions:
-
Mechanism of Action: This is an expected outcome for this compound. This compound is often more potent at inhibiting HGF-stimulated cell scattering, motility, and invasion than it is at inhibiting cell proliferation.[3][5]
-
Solution: This is likely not an experimental error. The data reflects the compound's primary mechanism of disrupting the MET signaling pathway, which is a key regulator of cell motility. Report these distinct effects as part of your findings.
-
-
Concentration Range: The concentrations required to inhibit migration (IC50 often < 0.1 µM) can be significantly lower than those needed to impact proliferation.[3]
-
Solution: Use a broad range of concentrations tailored to the specific assay being performed. A nanomolar range is often sufficient for migration and invasion assays.
-
Issue 3: Inconsistent Downstream Signaling in Western Blots
You are seeing variable inhibition of downstream effectors like Akt, ERK, or S6K, even with consistent inhibition of c-Met autophosphorylation.
Possible Causes & Solutions:
-
Timing of Pathway Activation: The kinetics of downstream signaling can be rapid and transient.
-
Solution: Perform a time-course experiment. Lyse cells at various time points (e.g., 15 min, 30 min, 1 hr, 2 hrs) after HGF stimulation and/or this compound treatment to capture the peak phosphorylation of downstream targets.
-
-
Off-Target Effects & Pathway Crosstalk: this compound also inhibits Axl, Ron, and Tyro3.[3][4] The signaling output you observe may be a composite of inhibiting these different pathways, or there could be compensatory signaling from other receptor tyrosine kinases.
-
Solution: Use more specific inhibitors or siRNA/shRNA knockdown experiments for other targets to dissect the specific contribution of c-Met inhibition in your model system.
-
-
Antibody Quality: Poor quality or non-specific antibodies for phospho-proteins can lead to inconsistent results.
-
Solution: Validate your antibodies using appropriate positive and negative controls. Ensure you are using recommended antibody concentrations and incubation conditions.
-
Quantitative Data Summary
| Target | IC50 (nM) - Cell-Free Assays | Reference |
| c-Met | 3.9 | [3][4] |
| Axl | 1.1 | [3][4] |
| Ron | 1.8 | [3][4] |
| Tyro3 | 4.3 | [3][4] |
Key Experimental Protocols
In Vitro Kinase Assay (Cell-Free)
-
Objective: To determine the IC50 of this compound against a specific kinase.
-
Procedure:
-
Prepare a kinase reaction mixture containing a recombinant kinase (e.g., GST-Met), a substrate (e.g., 3 µg of poly(Glu/Tyr)), 1 µM ATP, and 0.12 µCi ³³P γ-ATP.
-
The reaction should be carried out in a kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT).
-
Add varying concentrations of this compound to the reaction wells.
-
Incubate the reaction and then measure the incorporation of ³³P into the substrate to determine the level of kinase inhibition.[3]
-
Western Blot for c-Met Phosphorylation
-
Objective: To assess the inhibition of c-Met autophosphorylation in a cellular context.
-
Procedure:
-
Plate cells (e.g., PC-3, DU145, or KHT cells) and allow them to adhere.
-
If the model is HGF-dependent, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 2 hours.[3]
-
For HGF-dependent models, stimulate the cells with HGF for 15-30 minutes.
-
Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration, run samples on an SDS-PAGE gel, and transfer to a membrane.
-
Probe with primary antibodies against phospho-c-Met and total c-Met, followed by appropriate secondary antibodies.
-
Analyze the resulting bands to determine the extent of inhibition.[3][6]
-
Cell Invasion Assay (Transwell)
-
Objective: To measure the effect of this compound on the invasive potential of cancer cells.
-
Procedure:
-
Use transwell inserts (8 µm pore size) pre-coated with Matrigel. Rehydrate the Matrigel with a serum-free medium for 2 hours at 37°C.
-
During rehydration, pre-treat your cells in a serum-free medium with or without this compound.
-
Load the pre-treated cells (e.g., 5 x 10³) into the top chamber of the transwell insert.
-
Fill the lower chamber with a complete medium (containing 10% FBS) to act as a chemoattractant.
-
Incubate for 24 hours.
-
After incubation, remove the non-invading cells and Matrigel from the top of the insert.
-
Fix and stain the invaded cells on the underside of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.[3]
-
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. ChemGood [chemgood.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Constitutively active c-Met kinase in PC-3 cells is autocrine-independent and can be blocked by the Met kinase inhibitor BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BMS-817378 off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-817378, a potent inhibitor of the c-Met receptor tyrosine kinase. This guide focuses on strategies to minimize off-target kinase inhibition, ensuring data accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound (also known as BMS-777607) is the c-Met receptor tyrosine kinase.[1][2] However, it also potently inhibits other members of the Met-related kinase family, including Axl, Ron, and Tyro3.[3][4][5] At higher concentrations, this compound can inhibit other kinases such as Mer, FLT3, Aurora B, Lck, and VEGFR2.[6]
Q2: I am observing a cellular phenotype that is inconsistent with c-Met inhibition. Could this be an off-target effect?
A2: Yes, it is possible. Given that this compound inhibits other kinases like Axl, Ron, and Tyro3 with high potency, the observed phenotype could be a result of inhibiting one or more of these off-targets, or a combination thereof.[3][4][5] It is crucial to perform validation experiments to distinguish between on-target and off-target effects.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits c-Met phosphorylation without significantly engaging off-targets.
-
Employ highly selective compounds as controls: If available, use other c-Met inhibitors with different selectivity profiles to confirm that the observed phenotype is specific to c-Met inhibition.
-
Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down c-Met and verify that the resulting phenotype matches that of this compound treatment.
Q4: What is the recommended starting concentration for cell-based assays?
A4: The IC50 of this compound for c-Met in cell-free assays is approximately 3.9 nM.[3][4] However, cellular potency can be influenced by factors such as cell permeability and intracellular ATP concentration. A starting point for cell-based assays could be in the low nanomolar range (e.g., 1-10 nM), with a dose-response curve extending to the micromolar range to assess both on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discrepancy between biochemical and cellular IC50 values | 1. High intracellular ATP concentration competing with the inhibitor. 2. Poor cell permeability of the compound. 3. Efflux of the inhibitor by cellular pumps (e.g., P-glycoprotein). | 1. This is expected for ATP-competitive inhibitors. 2. Assess compound permeability using in vitro models. 3. Use cell lines with low expression of efflux pumps or co-administer with an efflux pump inhibitor as a control experiment. |
| Unexpected phenotype observed | Inhibition of off-target kinases (e.g., Axl, Ron, Tyro3). | 1. Perform a rescue experiment by overexpressing a drug-resistant c-Met mutant. 2. Use a structurally different c-Met inhibitor to see if the phenotype is recapitulated. 3. Profile the phosphorylation status of key off-targets (Axl, Ron, Tyro3) at the effective concentration of this compound. |
| High levels of cytotoxicity at expected on-target concentrations | The off-target kinase is essential for the survival of your cell line. | 1. Perform a dose-titration to find a therapeutic window where c-Met is inhibited with minimal toxicity. 2. Validate the on-target dependency of your cell line using genetic knockdown of c-Met. |
| Lack of effect at concentrations that should inhibit c-Met | 1. The cell line may not be dependent on c-Met signaling. 2. The compound may have degraded. | 1. Confirm c-Met expression and activation (phosphorylation) in your cell line via Western blot. 2. Verify the integrity and concentration of your this compound stock solution. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
| Mer | 14 |
| FLT3 | 16 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
Data compiled from multiple sources.[3][4][6] IC50 values can vary depending on the specific assay conditions.
Mandatory Visualization
Caption: Logical workflow for troubleshooting unexpected phenotypes.
Caption: Simplified c-Met signaling pathway and the point of inhibition by this compound.
Caption: Overview of primary off-target kinase signaling pathways also inhibited by this compound.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against c-Met and its off-target kinases.
-
Materials:
-
Recombinant human kinases (c-Met, Axl, Ron, Tyro3)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the recombinant kinase and its corresponding peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of this compound on the phosphorylation of c-Met and its off-targets in a cellular context.
-
Materials:
-
Cell line with endogenous or overexpressed target kinases
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Axl, total Axl, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the respective ligand (e.g., HGF for c-Met) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration of this compound required to inhibit 50% of the ligand-induced phosphorylation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol validates the direct binding of this compound to its target kinases in intact cells.
-
Materials:
-
Intact cells
-
This compound and vehicle control (DMSO)
-
PBS
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
-
Procedure:
-
Treat cells with this compound or vehicle for 1 hour.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant at each temperature by Western blot.
-
-
Data Analysis:
-
An increase in the thermal stability of the target protein in the presence of this compound indicates direct target engagement.
-
Protocol 4: Rescue Experiment with Drug-Resistant Mutant
This protocol helps to confirm that the observed cellular phenotype is due to the inhibition of the intended target (c-Met).
-
Materials:
-
Cell line of interest
-
Expression vectors for wild-type c-Met and a drug-resistant c-Met mutant
-
Transfection reagent
-
This compound
-
Assay reagents for measuring the phenotype of interest (e.g., cell viability, migration)
-
-
Procedure:
-
Transfect the cells with the wild-type c-Met, drug-resistant c-Met, or an empty vector control.
-
After 24-48 hours, treat the transfected cells with this compound.
-
Assess the cellular phenotype of interest.
-
-
Data Analysis:
-
If the phenotype is rescued (i.e., reversed) in the cells expressing the drug-resistant c-Met mutant, it confirms that the effect of this compound is on-target.
-
References
- 1. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell line-specific sensitivity to BMS-817378
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-817378, a potent, multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BMS-777607, is a small molecule inhibitor that targets multiple receptor tyrosine kinases.[1][2][3][4] It functions as an ATP-competitive inhibitor, primarily targeting the c-Met kinase family, which includes c-Met, Axl, Ron, and Tyro3.[1][2][5] By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This inhibition can lead to reduced cell proliferation, migration, and invasion, and in some cases, induce apoptosis in cancer cells that are dependent on these signaling pathways.[2][6]
Q2: In which cancer cell lines has this compound shown sensitivity?
This compound has demonstrated significant activity in a variety of cancer cell lines that exhibit dependency on the c-Met, Axl, or Ron signaling pathways. Sensitive cell lines include, but are not limited to:
-
Lung Cancer: H1993[1]
-
Prostate Cancer: PC-3, DU145[1]
-
Ovarian Cancer: SKOV3[5]
-
Breast Cancer: T-47D, ZR-75-1[3]
Sensitivity is often correlated with the overexpression or mutation of its target kinases.
Q3: Are there any known biomarkers that predict sensitivity to this compound?
While research is ongoing, the primary biomarker for sensitivity to this compound is the expression and activation status of its target kinases. High levels of phosphorylated c-Met (p-c-Met), Axl (p-Axl), or Ron (p-Ron) in a cell line or tumor sample are strong indicators of potential sensitivity. Gene amplification or activating mutations in the MET, AXL, or MST1R (encoding Ron) genes can also predict a positive response.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C. Stock solutions are typically prepared in DMSO and should also be stored at -20°C. It is advisable to prepare fresh dilutions in cell culture medium for each experiment and to minimize freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of cell viability.
-
Possible Cause 1: Cell Line Resistance. The chosen cell line may not be dependent on the signaling pathways inhibited by this compound.
-
Troubleshooting Step: Confirm the expression and phosphorylation status of c-Met, Axl, and Ron in your cell line via Western blot. Consider using a positive control cell line known to be sensitive, such as GTL-16.
-
-
Possible Cause 2: Drug Inactivation. The compound may be unstable in the cell culture medium over long incubation periods.
-
Troubleshooting Step: Reduce the incubation time or replenish the medium with fresh compound during the experiment.
-
-
Possible Cause 3: Incorrect Drug Concentration. The concentration range used may not be appropriate for the specific cell line.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration.
-
Issue 2: Unexpected morphological changes in cells, such as increased cell size and polyploidy.
-
Possible Cause: this compound has been reported to induce polyploidy (the state of having more than two sets of chromosomes) in some cancer cell lines, including breast cancer cells.[3] This is thought to be due to off-target inhibition of other kinases involved in cell cycle regulation, such as Aurora B kinase.[3]
-
Troubleshooting Step: If this phenotype is observed, it is important to assess its impact on your experimental endpoints. For example, if measuring cell death, distinguish between apoptosis and mitotic catastrophe. Consider using lower, more specific concentrations of the inhibitor if possible.
-
Issue 3: Difficulty in detecting a decrease in target phosphorylation by Western blot.
-
Possible Cause 1: Timing of Lysate Collection. The inhibition of kinase phosphorylation can be transient.
-
Troubleshooting Step: Perform a time-course experiment, collecting cell lysates at various time points after treatment (e.g., 1, 4, 12, 24 hours) to identify the optimal time point for observing maximal inhibition.
-
-
Possible Cause 2: High Basal Phosphorylation. Some cell lines may have very high constitutive activation of the target kinase, requiring higher concentrations of the inhibitor for detectable dephosphorylation.
-
Troubleshooting Step: Increase the concentration of this compound. Ensure that the chosen antibody is specific for the phosphorylated form of the target protein.
-
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) |
| Axl | 1.1[1][2][5] |
| Ron | 1.8[1][2][5] |
| c-Met | 3.9[1][2][5] |
| Tyro3 | 4.3[1][2] |
| Mer | 14[1] |
| FLT3 | 16 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| GTL-16 | Gastric Carcinoma | Proliferation | 39 nM | [7] |
| GTL-16 | Gastric Carcinoma | c-Met Autophosphorylation | 20 nM | [1][2] |
| H1993 | Lung Cancer | Proliferation | Sensitive (IC50 not specified) | [1] |
| U87 | Glioblastoma | Proliferation | Sensitive (IC50 not specified) | [1] |
| PC-3 | Prostate Cancer | HGF-induced c-Met Autophosphorylation | <1 nM | [1][2] |
| DU145 | Prostate Cancer | HGF-induced c-Met Autophosphorylation | <1 nM | [1][2] |
| KHT | Murine Fibrosarcoma | c-Met Autophosphorylation | 10 nM | [2] |
| U118MG | Glioblastoma | Proliferation (MTT Assay) | ~12.5 µM (at 24h) | [2] |
| SF126 | Glioblastoma | Proliferation (MTT Assay) | ~12.5 µM (at 24h) | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for c-Met Phosphorylation
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-c-Met signal to the total c-Met signal.
Visualizations
Caption: this compound inhibits c-Met signaling pathway.
Caption: General workflow for assessing cell sensitivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
A Head-to-Head Comparison of BMS-817378 and Cabozantinib in c-Met Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Met inhibitors BMS-817378 and cabozantinib, supported by experimental data. This analysis delves into their respective mechanisms of action, kinase selectivity, and efficacy in preclinical models.
This compound (also known as BMS-777607) and cabozantinib are both potent small-molecule inhibitors of the c-Met receptor tyrosine kinase, a key driver of cell proliferation, survival, migration, and invasion in numerous cancers. While both compounds effectively target c-Met, their kinase selectivity profiles and reported preclinical activities exhibit notable differences. This guide aims to provide a comprehensive overview to inform research and development decisions.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor that potently targets the c-Met kinase.[1] Its mechanism involves binding to the ATP-binding site of the c-Met protein, thereby preventing the phosphorylation and subsequent activation of the receptor. This blockade disrupts the c-Met signaling pathway, leading to the inhibition of downstream cellular processes critical for tumor growth and metastasis.[1]
Cabozantinib, on the other hand, is a multi-targeted tyrosine kinase inhibitor.[2][3] While it potently inhibits c-Met, it also targets a broader range of kinases, including VEGFR2, AXL, RET, KIT, and FLT3.[2] This multi-targeted approach allows cabozantinib to simultaneously block several key signaling pathways involved in tumorigenesis, including angiogenesis and invasion, in addition to the c-Met-driven proliferation and survival pathways.[3]
Kinase Selectivity and Potency
The following tables summarize the in vitro inhibitory activities of this compound and cabozantinib against a panel of kinases, as measured by their half-maximal inhibitory concentrations (IC50).
Table 1: In Vitro Kinase Inhibition Profile of this compound (BMS-777607)
| Kinase | IC50 (nM) |
| c-Met | 3.9 [4] |
| Axl | 1.1[4] |
| Ron | 1.8[4] |
| Tyro3 | 4.3[4] |
| VEGFR2 | >180 |
Table 2: In Vitro Kinase Inhibition Profile of Cabozantinib
| Kinase | IC50 (nM) |
| c-Met | 1.3 [2] |
| VEGFR2 | 0.035[2] |
| AXL | 7[2] |
| RET | 5.2[2] |
| KIT | 4.6[2] |
| FLT3 | 11.3[2] |
| TIE2 | 14.3[2] |
As the data indicates, both compounds are highly potent inhibitors of c-Met in the low nanomolar range. However, cabozantinib exhibits significantly higher potency against VEGFR2 compared to this compound, highlighting its multi-targeted nature.
In Vitro Efficacy
Inhibition of c-Met Phosphorylation and Downstream Signaling
Both this compound and cabozantinib have been shown to effectively inhibit HGF-stimulated c-Met phosphorylation in various cancer cell lines. In PC-3 and DU145 prostate cancer cells, BMS-777607 inhibited HGF-triggered c-Met autophosphorylation with an IC50 of less than 1 nM.[1] This inhibition of c-Met phosphorylation by BMS-777607 leads to a dose-dependent reduction in the phosphorylation of downstream signaling molecules such as ERK, Akt, p70S6K, and S6.[1] Similarly, cabozantinib treatment results in the complete inhibition of HGF-stimulated c-Met phosphorylation at nanomolar concentrations.[2]
Effects on Cell Viability and Motility
In c-Met-driven tumor cell lines like GTL-16, H1993, and U87, BMS-777607 has demonstrated selective inhibition of proliferation.[1] It also effectively inhibits HGF-induced cell scattering, migration, and invasion in a dose-dependent manner, with an IC50 of less than 0.1 μM in PC-3 and DU145 cells.[1] Cabozantinib has also shown to inhibit the proliferation of various cancer cell lines, with an IC50 of 89 nM in E98NT glioblastoma cells.[5] Furthermore, in a spheroid-based cell migration assay, cabozantinib significantly reduced the migration of E98 cells.[5]
In Vivo Efficacy
Xenograft Tumor Models
The anti-tumor activity of both inhibitors has been evaluated in various xenograft models. In a patient-derived xenograft (PDX) model of papillary renal cell carcinoma with a MET mutation, cabozantinib administered orally at 30 mg/kg daily led to a greater than 14-fold decrease in tumor volume over 21 days.[6] Similarly, in colorectal cancer PDX models, cabozantinib at 30 mg/kg daily demonstrated significant antitumor activity.[7]
In vivo studies with BMS-777607 in glioblastoma xenografts showed a 56% tumor volume reduction in SF126 xenografts and a remission of over 91% in U118MG xenografts at a dose of 30 mg/kg.[8] In a paracrine-activated tumor model, BMS-777607 treatment for 5 days following tumor cell injection was assessed for its effect on experimental lung metastasis.[9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency of a test compound against recombinant MET kinase.
-
Reagent Preparation : Prepare a 10 mM stock solution of the inhibitor (e.g., BMS-777607) in 100% DMSO. Perform serial dilutions to create a range of concentrations. Prepare working solutions of recombinant MET kinase and a suitable substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.
-
Assay Reaction : In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations. Add 2.5 µL of the MET kinase working solution to all wells except the "no enzyme" control. Add 2.5 µL of the substrate working solution to all wells.
-
Initiation of Kinase Reaction : To start the reaction, add 2.5 µL of an ATP working solution to all wells, bringing the total reaction volume to 10 µL. Mix gently and incubate at 30°C for 60 minutes.
-
Signal Detection : Terminate the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to stop the reaction and deplete remaining ATP, followed by a detection reagent that converts ADP to ATP, which is then used to generate a luminescent signal. The signal is proportional to the ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is determined from the dose-response curve.[10]
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., KHT cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment : Expose the cells to serial dilutions of the inhibitor (e.g., BMS-777607) for 96 hours.
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
In Vivo Xenograft Tumor Model
-
Cell Implantation : Subcutaneously inject a suspension of tumor cells (e.g., 1 million HCT116 cells) into the flanks of immunocompromised mice (e.g., athymic nude mice).[7]
-
Tumor Growth and Randomization : Monitor tumor growth. When the average tumor volume reaches a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration : Administer the inhibitor (e.g., cabozantinib at 30 mg/kg) or vehicle control orally by gavage daily.[7]
-
Tumor Measurement : Measure tumor volume twice a week using calipers (volume = [length × width²] × 0.52).[7]
-
Toxicity Monitoring : Monitor the mice daily for any signs of toxicity.
-
Data Analysis : Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.[7]
Visualizations
Caption: The c-Met signaling pathway and points of inhibition.
Caption: A typical workflow for in vivo xenograft studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Axl Inhibitors: BMS-817378 vs. Foretinib
For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of two multi-kinase inhibitors, BMS-817378 and foretinib, with a specific focus on their activity against the Axl receptor tyrosine kinase. Axl is a key player in cancer progression, metastasis, and drug resistance, making it an attractive therapeutic target.[1][2][3] This comparison is based on publicly available experimental data to assist in the informed selection of these compounds for research purposes.
Overview of this compound and Foretinib
This compound , also known as BMS-777607, is a potent inhibitor of the Met-related receptor tyrosine kinase family, which includes c-Met, Axl, Ron, and Tyro3.[4][5][6][7] It demonstrates high selectivity for these targets compared to a wide range of other kinases.[4][5]
Foretinib (GSK1363089 or XL880) is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in cancer development, including MET, VEGFR2, RON, and Axl.[8][9][10][11] Its mechanism of action involves the inhibition of signaling pathways crucial for tumor cell proliferation, survival, migration, and angiogenesis.[8][12][13]
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and foretinib against Axl and other relevant kinases, providing a quantitative comparison of their potency.
| Target Kinase | This compound IC50 (nM) | Foretinib IC50 (nM) |
| Axl | 1.1[4][5][6] | ~11 (inferred) |
| c-Met | 3.9[4][5][6] | 0.4[14][15] |
| Ron | 1.8[4][5][6] | Targets RON[9][10][11] |
| Tyro3 | 4.3[4][5][6] | No specific data found |
| VEGFR2 (KDR) | >40-fold less selective[4][5] | 0.9[14][15] |
Note: Direct comparative IC50 values for foretinib against Axl were not consistently available across the reviewed sources. Foretinib is described as an Axl inhibitor, and some studies imply its activity in the nanomolar range.[9][10][16][17]
Axl Signaling Pathway
The diagram below illustrates the Axl signaling pathway, which is a key target for both this compound and foretinib. Activation of Axl by its ligand Gas6 triggers a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion.[2][3][18]
Caption: A simplified diagram of the Axl signaling pathway.
Experimental Methodologies
This section provides detailed protocols for key experiments commonly used to evaluate the efficacy of Axl inhibitors like this compound and foretinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., recombinant Axl), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).[5][15][19]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound or foretinib) in DMSO and then dilute further into the kinase buffer.
-
Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the kinase reaction mixture and incubate at room temperature for a defined period (e.g., 10-60 minutes) to allow for inhibitor binding.[15][19]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) to the mixture.[5][15]
-
Reaction Termination and Detection: After a set incubation time (e.g., 30-120 minutes) at 30°C, stop the reaction.[5] The amount of phosphorylated substrate is then quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using luminescence-based assays like ADP-Glo™ that measure ADP production.[15][19]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[19]
Cell Viability Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed cancer cells expressing Axl (e.g., H1299, PC9) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13][20]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or foretinib for a specified duration (e.g., 48-72 hours).[13]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[13] Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 for cell growth inhibition.[13]
Caption: A workflow diagram for a typical cell viability assay.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[21][22][23]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[23]
-
Treatment Administration: Administer the inhibitor (this compound or foretinib) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[5][12] The dosing schedule and concentration will vary depending on the compound and tumor model.[5][12][24]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[23]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[12][23]
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy of the inhibitor.[22][23]
Conclusion
Both this compound and foretinib are potent inhibitors of Axl, albeit with different kinase selectivity profiles. This compound exhibits high selectivity for the Met-related kinase family, including Axl.[4][5] Foretinib is a broader multi-kinase inhibitor, also potently targeting VEGFR2 in addition to Axl and c-Met.[8][14][15]
The choice between these two inhibitors will depend on the specific research question. If the goal is to specifically probe the effects of Axl inhibition with minimal off-target effects on pathways like VEGFR, this compound may be the more suitable choice. Conversely, if the research aims to investigate the combined inhibition of Axl and angiogenesis pathways, foretinib could be the preferred compound.
The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental models to ensure robust and reproducible results.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS 777607 (BMS 817378) | c-Met/Axl Inhibitor | AmBeed.com [ambeed.com]
- 7. BMS-777607 (BMS 817378) CAS:1025720-94-8 - Ruixibiotech [ruixibiotech.com]
- 8. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. onclive.com [onclive.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Showdown: R428 Demonstrates Superior Efficacy Over BMS-777607 in Esophageal Squamous Cell Carcinoma Cells
In a direct comparison of cytotoxic effects on esophageal squamous cell carcinoma (ESCC) cell lines, the AXL/c-MET inhibitor R428 has demonstrated significantly greater potency than BMS-777607, a multi-kinase inhibitor targeting c-Met, Axl, Ron, and Tyro3. This analysis, supported by experimental data, provides critical insights for researchers and drug development professionals exploring therapeutic strategies for ESCC.
A key study evaluating the efficacy of these two compounds in CE81T and KYSE-70 ESCC cell lines revealed that R428 exhibited dose-dependent cytotoxicity, whereas the half-maximal inhibitory concentration (IC50) for BMS-777607 could not be determined under the same experimental conditions, suggesting a considerably lower cytotoxic effect.[1] This guide synthesizes the available data to offer a clear comparison of their performance.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of R428 and BMS-777607 on two different ESCC cell lines, CE81T and KYSE-70, were assessed after 48 and 72 hours of treatment. The results, summarized in the table below, highlight the superior efficacy of R428.
| Cell Line | Treatment Duration | R428 IC50 (µM) | BMS-777607 IC50 (µM) |
| CE81T | 48 hours | Not explicitly stated, but cytotoxicity observed | Not determinable[1] |
| CE81T | 72 hours | 1.98[1] | Not determinable[1] |
| KYSE-70 | 48 hours | Cytotoxicity observed | Not determinable[1] |
| KYSE-70 | 72 hours | Cytotoxicity observed | Not determinable[1] |
Table 1: Comparison of IC50 values for R428 and BMS-777607 in ESCC cell lines. Data sourced from a comparative study.[1]
Mechanisms of Action: Targeting Key Signaling Pathways
Both BMS-777607 and R428 are kinase inhibitors, but their primary targets and downstream effects contribute to their differential cytotoxicity in ESCC cells.
BMS-777607 is a potent inhibitor of the c-Met receptor tyrosine kinase, as well as Axl, Ron, and Tyro3.[2] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), can lead to increased cell proliferation, migration, and invasion. By inhibiting c-Met phosphorylation, BMS-777607 aims to block these oncogenic signals.[3]
R428 (Bemcentinib) is a selective inhibitor of the AXL receptor tyrosine kinase.[1] AXL signaling is implicated in tumor growth, metastasis, and the development of drug resistance. R428 has been shown to suppress AXL activation and its downstream signaling pathways, including AKT and ERK, in ESCC cells.[4] Interestingly, some studies suggest that R428 can also induce apoptosis in cancer cells through mechanisms independent of AXL inhibition, such as by blocking lysosomal acidification.[5]
Experimental Protocols
The evaluation of cytotoxicity and cell migration are crucial for assessing the potential of anti-cancer compounds. The following are generalized protocols for the key experiments cited in the comparison.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: ESCC cells (e.g., CE81T, KYSE-70) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of BMS-777607 or R428 for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated control cells and to determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study directional cell migration in vitro.
-
Cell Seeding: ESCC cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Washing and Treatment: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh media containing the test compound (BMS-777607 or R428) or vehicle control is added.
-
Imaging: The "wound" is imaged at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time. A decrease in the wound area indicates cell migration.
Conclusion
The available data strongly indicates that R428 is a more potent cytotoxic agent against ESCC cells compared to BMS-777607. The inability to determine an IC50 for BMS-777607 under the reported experimental conditions suggests that it is significantly less effective at inducing cell death in these cancer cell lines. While both compounds target key oncogenic pathways, the superior performance of R428 may be attributed to its specific inhibition of the AXL signaling pathway and potentially other AXL-independent mechanisms that promote apoptosis. These findings underscore the importance of AXL as a therapeutic target in ESCC and position R428 as a more promising candidate for further investigation in this malignancy. Researchers should consider these differences in potency and mechanism of action when designing future preclinical and clinical studies for esophageal squamous cell carcinoma.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. med.virginia.edu [med.virginia.edu]
Validating BMS-817378 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of BMS-817378, a potent inhibitor of the c-Met receptor tyrosine kinase and related kinases such as Axl, Ron, and Tyro3. Understanding and confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery, providing crucial evidence for its mechanism of action and informing structure-activity relationship (SAR) studies.
This compound, also known as BMS-777607, is a selective, ATP-competitive inhibitor that has been shown to block the autophosphorylation of c-Met and disrupt its signaling pathways, which are often dysregulated in cancer.[1] This guide will explore and compare four distinct methods for assessing the cellular target engagement of this compound: Western Blotting for downstream pathway modulation, Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Chemoproteomics.
The c-Met Signaling Pathway and the Action of this compound
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates on key tyrosine residues. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell proliferation, survival, migration, and invasion.[2][3] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.[1]
Comparison of Cellular Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. The following table provides a comparative overview of the four discussed methodologies.
| Feature | Western Blot (Downstream) | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | Chemoproteomics (Kinobeads) |
| Principle | Measures inhibition of downstream signaling (e.g., p-Met, p-Akt) | Measures ligand-induced thermal stabilization of the target protein. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Affinity capture of kinases from a lysate on immobilized, broad-spectrum kinase inhibitors. |
| Measures | Indirect target engagement, functional consequence. | Direct target binding. | Direct target binding in live cells. | Direct target binding, selectivity profiling. |
| Output | IC50 (functional inhibition). | Thermal shift (ΔTagg), EC50 (stabilization). | IC50 (binding affinity). | IC50/Kd (binding affinity), target spectrum. |
| Cell State | Lysed cells. | Intact cells or lysate. | Live cells. | Lysed cells. |
| Target Modification | No | No (for endogenous protein). | Requires genetic modification (NanoLuc fusion). | No |
| Compound Modification | No | No | No | No |
| Throughput | Low to medium. | Low (WB readout) to high (HT-CETSA). | High. | Medium to high. |
| Key Advantage | Measures functional outcome. | Label-free, works with endogenous proteins. | Real-time, quantitative measurements in live cells. | Unbiased, broad selectivity profiling. |
| Key Disadvantage | Indirect, can be affected by off-target effects. | Not all binding events cause a thermal shift. | Requires genetic modification of the target protein. | Lysate-based, may not fully reflect the cellular environment. |
Experimental Data Summary
The following tables present both published and illustrative experimental data for this compound and other c-Met inhibitors to facilitate a quantitative comparison of the different target engagement methodologies.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Cell-free assay | c-Met | 3.9 | [1] |
| Cell-free assay | Axl | 1.1 | [1] |
| Cell-free assay | Ron | 1.8 | [1] |
| Cell-free assay | Tyro3 | 4.3 | [1] |
| c-Met Autophosphorylation (cell lysate) | GTL-16 | 20 | [1] |
| HGF-induced c-Met Autophosphorylation (cells) | PC-3, DU145 | <1 | [1] |
Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data for a Potent c-Met Inhibitor
This table presents example data typical for a potent and selective kinase inhibitor in a CETSA experiment.
| Compound | Target | Tagg (°C) (Vehicle) | Tagg (°C) (1 µM Compound) | ΔTagg (°C) |
| Example c-Met Inhibitor | c-Met | 48.5 | 55.2 | +6.7 |
| Example c-Met Inhibitor | Off-target Kinase | 52.1 | 52.3 | +0.2 |
Table 3: Illustrative NanoBRET Target Engagement Data for a Potent c-Met Inhibitor
This table presents example data typical for a potent and selective kinase inhibitor in a NanoBRET target engagement assay.
| Compound | Target | Cellular IC50 (nM) |
| Example c-Met Inhibitor | NanoLuc-c-Met | 15 |
| Example c-Met Inhibitor | NanoLuc-Off-target Kinase | >10,000 |
Experimental Protocols and Workflows
Western Blotting for Downstream Signaling Inhibition
This method indirectly assesses target engagement by measuring the inhibition of phosphorylation of the target protein itself (autophosphorylation) or its downstream substrates.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., GTL-16, a gastric carcinoma cell line with c-Met amplification) and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal. Plot the normalized data against the this compound concentration to determine the IC50 value.[4][5][6][7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly measures the binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant and analyze the amount of soluble c-Met by Western blotting as described above.
-
Data Analysis: Quantify the band intensities at each temperature and plot the percentage of soluble c-Met relative to the unheated control. Determine the melting temperature (Tagg) for both the vehicle- and this compound-treated samples. The difference in Tagg (ΔTagg) indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC50 of stabilization.[9][10][11][12][13][14][15]
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding a NanoLuc-c-Met fusion protein.
-
Cell Plating: Seed the transfected cells into a 384-well plate.
-
Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer that binds to c-Met.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow the system to reach equilibrium.
-
Substrate Addition and BRET Measurement: Add the Nano-Glo® substrate and immediately measure the luminescence at the donor (NanoLuc) and acceptor (tracer) wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 for target engagement.[16][17][18][19][20][21][22][23]
Chemoproteomics
Chemoproteomics, often utilizing "kinobeads," is a powerful technique for identifying the cellular targets of a kinase inhibitor and assessing its selectivity across the kinome.
Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve kinase activity.
-
Competitive Binding: Incubate the cell lysate with a range of concentrations of this compound.
-
Affinity Capture: Add kinobeads (sepharose beads coupled with a mixture of non-selective kinase inhibitors) to the lysate and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove unbound proteins. Elute the bound kinases from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: For each identified kinase, determine the extent to which this compound prevented its binding to the kinobeads. Plot the remaining bound fraction against the this compound concentration to determine the IC50 for each kinase, providing a comprehensive selectivity profile.[24][25][26][27][28]
Conclusion
Validating the cellular target engagement of this compound is essential for a thorough understanding of its mechanism of action and for guiding further drug development efforts. This guide has provided a comparative overview of four powerful methodologies: Western blotting, CETSA, NanoBRET, and Chemoproteomics. Each technique offers unique advantages and has specific limitations. The choice of method will depend on the specific experimental goals, available resources, and the desired level of detail. For a comprehensive validation of target engagement, a combination of these orthogonal approaches is often the most robust strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. youtube.com [youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 20. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 21. promega.com [promega.com]
- 22. promega.co.jp [promega.co.jp]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mediatum.ub.tum.de [mediatum.ub.tum.de]
Unveiling the Kinase Selectivity of BMS-817378: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
BMS-817378, also known as BMS-777607, is a potent small molecule inhibitor targeting a specific family of receptor tyrosine kinases. Understanding its cross-reactivity profile is paramount for accurate interpretation of experimental results and for predicting potential on- and off-target effects in therapeutic applications. This guide provides a comparative analysis of the kinase selectivity of this compound against other multi-kinase inhibitors, supported by available experimental data.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and selected alternative inhibitors, Foretinib and Cabozantinib, against a panel of kinases is summarized below. These inhibitors share overlapping targets, particularly within the MET and TAM (Tyro3, Axl, Mer) kinase families, making a direct comparison of their selectivity profiles highly relevant.
| Kinase Target | This compound (IC50, nM) | Foretinib (IC50, nM) | Cabozantinib (IC50, nM) |
| Primary Targets | |||
| c-Met (MET) | 3.9[1][2] | 0.4[3] | 1.3 |
| Axl | 1.1[1][2] | - | 7 |
| Ron | 1.8[1][2] | 3.0[3] | - |
| Tyro3 | 4.3[1][2] | - | - |
| Key Off-Targets | |||
| VEGFR2 (KDR) | >156 (40-fold selective)[1][2] | 0.9[3] | 0.035 |
| Lck | >156 (40-fold selective)[1][2] | - | - |
| TrkA | >156 (40-fold selective)[1][2] | - | - |
| TrkB | >156 (40-fold selective)[1][2] | - | - |
| Mer | 14[4] | - | - |
| FLT3 | - | - | 12 |
| KIT | - | 6.7 | 4.6 |
| RET | - | - | 5.2 |
| Aurora B | - | - | - |
Note: IC50 values can vary between different studies due to variations in experimental conditions. Data should be interpreted as a relative comparison of potency.
This compound demonstrates high potency against its primary targets in the low nanomolar range.[1][2] It is reported to be over 40-fold more selective for these Met-related targets compared to kinases like Lck, VEGFR-2, and TrkA/B, and exhibits over 500-fold greater selectivity against a broader panel of receptor and non-receptor kinases.[1][2] This suggests a favorable selectivity profile for this compound.
Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: Inhibition of c-Met, Axl, Ron, and Tyro3 by this compound blocks downstream signaling pathways.
Experimental Protocols
The determination of kinase inhibition profiles, typically as IC50 values, is performed using various biochemical assays. Below are generalized protocols for common luminescence and fluorescence-based kinase assays.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Recombinant Kinase (e.g., c-Met, Axl, Ron, Tyro3)
-
Kinase-specific substrate
-
ATP
-
This compound and other test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque multi-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in kinase assay buffer.
-
Add the kinase solution to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Prepare a solution of substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based Kinase Assay (e.g., HTRF® or LanthaScreen®)
These assays utilize Förster Resonance Energy Transfer (FRET) to detect kinase activity. A donor fluorophore (e.g., Europium) and an acceptor fluorophore are used, and a FRET signal is generated when they are in close proximity, which is modulated by the kinase activity.
Materials:
-
Recombinant Kinase, often tagged (e.g., GST-tag, His-tag)
-
Fluorescently labeled substrate or tracer
-
ATP (for activity assays)
-
This compound and other test compounds
-
Assay Buffer
-
Europium-labeled anti-tag antibody
-
Multi-well plates suitable for fluorescence measurements
Procedure (Binding Assay Example - LanthaScreen®):
-
Reagent Preparation: Prepare solutions of the test compound, the tagged kinase mixed with the Europium-labeled antibody, and the fluorescent tracer, each at 3-fold the final desired concentration.
-
Assay Assembly: In the assay plate, add equal volumes of the test compound solution, the kinase/antibody mixture, and the tracer solution.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, exciting the donor and measuring emission from both the donor and acceptor.
-
Data Analysis: Calculate the emission ratio of the acceptor to the donor. The FRET signal will decrease as the test compound displaces the fluorescent tracer from the kinase's active site. Determine IC50 values from the dose-response curve.
Conclusion
This compound is a potent inhibitor of the c-Met and TAM family of receptor tyrosine kinases with a high degree of selectivity against a broader range of kinases. When compared to other multi-kinase inhibitors like Foretinib and Cabozantinib, this compound exhibits a more focused target profile, which may translate to a more favorable off-target effect profile in a therapeutic setting. The choice of inhibitor for research or clinical development should be guided by the specific kinase targets of interest and the desired selectivity profile. The experimental protocols outlined provide a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
References
Navigating Crizotinib Resistance: A Comparative Guide to BMS-817378 and Next-Generation ALK Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to the anaplastic lymphoma kinase (ALK) inhibitor crizotinib in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. This guide provides a comprehensive comparison of the investigational MET inhibitor BMS-817378 (also known as BMS-777607) and approved next-generation ALK inhibitors as therapeutic strategies to overcome crizotinib resistance, with a focus on MET-driven resistance mechanisms.
Crizotinib, a first-generation ALK, ROS1, and MET tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in patients with ALK-rearranged NSCLC. However, the majority of patients eventually develop resistance through various mechanisms. These include secondary mutations in the ALK kinase domain, ALK gene amplification, and the activation of bypass signaling pathways, most notably the MET proto-oncogene, receptor tyrosine kinase (MET).[1][2] The activation of MET signaling can circumvent ALK inhibition and restore downstream signaling pathways crucial for tumor cell proliferation and survival.[3]
This guide evaluates the efficacy of this compound, a potent and selective inhibitor of the MET receptor tyrosine kinase, in the context of crizotinib resistance and compares its potential with established next-generation ALK inhibitors such as alectinib, ceritinib, brigatinib, and lorlatinib.
Efficacy of this compound in Preclinical Models
This compound is a multi-kinase inhibitor with high potency against c-Met, Axl, Ron, and Tyro3.[4] While direct head-to-head preclinical studies comparing this compound with next-generation ALK inhibitors in crizotinib-resistant, ALK-positive models with MET amplification are limited, the rationale for its use is supported by the known role of MET in driving resistance. Crizotinib itself, owing to its MET inhibitory activity, has shown efficacy in overcoming resistance to the more selective ALK inhibitor alectinib when MET amplification is the underlying resistance mechanism.[5][6][7][8][9] This highlights the potential of potent MET inhibitors like this compound in this setting.
Preclinical data in MET-driven cancer models demonstrate the significant anti-tumor activity of this compound. In vitro, it potently inhibits c-Met autophosphorylation and downstream signaling.[4] In vivo, oral administration of BMS-777607 has been shown to significantly reduce tumor volumes in human tumor xenograft models.[4]
Comparative Landscape: Next-Generation ALK Inhibitors
Several next-generation ALK inhibitors have been developed to address crizotinib resistance. These agents exhibit improved potency against ALK and varying activity against common ALK resistance mutations.
Alectinib, Ceritinib, Brigatinib, and Lorlatinib have all demonstrated superior efficacy over crizotinib in both first-line and crizotinib-resistant settings.[3][10] Their mechanisms of action primarily revolve around more potent and selective inhibition of ALK and its resistance mutants.
However, the emergence of MET amplification as a resistance mechanism to these more selective ALK inhibitors underscores the need for MET-targeting strategies.[5][6][7][8][9] Clinical case reports have documented successful treatment with crizotinib (acting as a MET inhibitor) in patients who developed MET-amplified resistance to alectinib.[5][6][8] Furthermore, retrospective analyses have shown that combinations of ALK and MET inhibitors can be effective in this patient population.[9]
Quantitative Data Summary
The following tables summarize the available preclinical and clinical data for this compound and next-generation ALK inhibitors in relevant contexts.
Table 1: In Vitro Efficacy of this compound Against MET and Related Kinases
| Target | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
| Data from cell-free assays.[4] |
Table 2: In Vitro Efficacy of Crizotinib in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | 0.53 ± 0.04 |
| CCRF-CEM | Leukemia | 0.43 ± 0.07 |
| Data from cell viability assays.[11] |
Table 3: Clinical Efficacy of Next-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC
| Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Ceritinib | ASCEND-1 | 54.6% | 6.9 months |
| Alectinib | NP28761 | 52.2% | 8.2 months |
| Brigatinib | ALTA | 53% | 13.8 months |
| Lorlatinib | Phase I/II | 69% | 9.6 months |
| Data from clinical trials in patients with ALK-positive NSCLC who have progressed on crizotinib. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of crizotinib resistance and bypass signaling pathways.
Caption: In vitro experimental workflow for evaluating drug efficacy.
Caption: In vivo xenograft model workflow for assessing anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of TKIs in crizotinib-resistant models.
Establishment of Crizotinib-Resistant Cell Lines
-
Cell Culture: Begin with a crizotinib-sensitive, ALK-positive NSCLC cell line (e.g., NCI-H3122).
-
Dose Escalation: Culture the cells in the presence of a low concentration of crizotinib (e.g., starting at the IC20).
-
Subculture: Once the cells resume normal proliferation, gradually increase the concentration of crizotinib in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of crizotinib to ensure the stability of the resistant phenotype.
-
Characterization: Confirm the resistance by determining the IC50 value of crizotinib in the resistant line compared to the parental line. Analyze the underlying resistance mechanism (e.g., ALK mutations, MET amplification) using techniques such as DNA sequencing and fluorescence in situ hybridization (FISH).[4][12]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed crizotinib-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a next-generation ALK inhibitor, or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of crizotinib-resistant, MET-amplified ALK-positive NSCLC cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, a next-generation ALK inhibitor, or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[1][8][10][13][14][15][16][17]
Western Blot Analysis
-
Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ALK, total ALK, phospho-MET, total MET, and downstream signaling molecules like phospho-AKT and phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1][12][18][19][20][21][22][23]
Conclusion
The development of resistance to crizotinib, particularly through MET amplification, necessitates the exploration of alternative therapeutic strategies. While next-generation ALK inhibitors are effective against many ALK-dependent resistance mechanisms, they may be less effective when MET bypass signaling is the primary driver of resistance. In such cases, potent MET inhibitors like this compound hold significant promise. The clinical success of crizotinib in alectinib-resistant, MET-amplified tumors provides a strong rationale for the investigation of more selective and potent MET inhibitors. Further preclinical studies directly comparing the efficacy of this compound with next-generation ALK inhibitors in well-characterized crizotinib-resistant models with MET amplification are warranted to guide future clinical development and therapeutic strategies for this patient population.
References
- 1. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of second-generation ALK inhibitors against crizotinib-resistant mutants in an NPM-ALK model compared to EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Early Alectinib Resistance From MET Amplification in ALK-Rearranged NSCLC: Response to Crizotinib with Re-Response to Alectinib and Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK-tyrosine kinase inhibitor intrinsic resistance due to de novo MET-amplification in metastatic ALK-rearranged non-small cell lung cancer effectively treated by alectinib-crizotinib combination—case report - Urbanska - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. e-century.us [e-century.us]
- 8. ALK-tyrosine kinase inhibitor intrinsic resistance due to de novo MET-amplification in metastatic ALK-rearranged non-small cell lung cancer effectively treated by alectinib-crizotinib combination—case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Tolerability of ALK/MET Combinations in Patients With ALK-Rearranged Lung Cancer With Acquired MET Amplification: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. peakproteins.com [peakproteins.com]
- 21. origene.com [origene.com]
- 22. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of BMS-817378 with PD-1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the combination therapy of BMS-817378 with PD-1 inhibitors against other therapeutic alternatives. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
The combination of this compound, a multi-targeted tyrosine kinase inhibitor, with programmed cell death protein 1 (PD-1) inhibitors presents a promising strategy in oncology. Preclinical evidence suggests a synergistic anti-tumor effect, primarily by modulating the tumor microenvironment and overcoming resistance to immunotherapy. This guide delves into the mechanism of action, preclinical efficacy, and experimental protocols associated with this combination, while also providing a comparative analysis with alternative therapeutic approaches for relevant cancer types.
Mechanism of Action: A Two-Pronged Attack
This compound, also known as BMS-777607, is a potent inhibitor of several receptor tyrosine kinases, including MET, Axl, Ron, and Tyro3.[1][2][3][4] These kinases are implicated in various aspects of cancer progression, including cell proliferation, survival, invasion, and angiogenesis.[1][5] The rationale for combining this compound with PD-1 inhibitors stems from the interplay between the signaling pathways targeted by these agents.
Targeting the Tumor Microenvironment: Preclinical studies have shown that inhibition of TAM receptors (Tyro3, Axl, Mertk) by this compound can enhance the efficacy of anti-PD-1 therapy. This is achieved by increasing the infiltration of anti-tumor effector T cells and promoting a more immunogenic tumor microenvironment.[2][6][7] One proposed mechanism involves the disruption of the phosphatidylserine (PS) -> TAM receptor -> PD-L1 signaling axis, which is thought to promote immune tolerance.[2][6]
Overcoming Resistance: In certain cancers, such as non-small cell lung cancer (NSCLC), the inhibition of c-MET has been shown to upregulate the expression of PD-L1 on tumor cells. This upregulation is a potential mechanism of immune escape and resistance to c-MET inhibitors. By combining a c-MET inhibitor like this compound with a PD-1 inhibitor, this resistance mechanism can be overcome, leading to a more robust and durable anti-tumor response.
Signaling Pathways
The synergistic effect of combining this compound with PD-1 inhibitors can be visualized through the following signaling pathways:
References
- 1. Frontiers | Addition of PD-1/PD-L1 inhibitors to chemotherapy for triple-negative breast cancer: a meta-analysis [frontiersin.org]
- 2. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Novel first-line combination strategies in advanced TNBC [dailyreporter.esmo.org]
- 4. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 5. Combination Therapies to Improve the Efficacy of Immunotherapy in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of BMS-817378 and Other TAM Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases have emerged as a promising class of drugs. These kinases are implicated in various aspects of tumorigenesis, including proliferation, survival, invasion, and immunosuppression. This guide provides a head-to-head comparison of BMS-817378 (also known as BMS-777607) with other notable TAM inhibitors: bemcentinib, sitravatinib, and cabozantinib, supported by preclinical and clinical data.
Comparative Analysis of Kinase Inhibition
The selectivity and potency of a kinase inhibitor are critical determinants of its therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TAM inhibitors against TAM kinases and other relevant kinases.
| Target Kinase | This compound (BMS-777607) IC50 (nM) | Bemcentinib (BGB324) IC50 (nM) | Sitravatinib (MGCD516) IC50 (nM) | Cabozantinib (XL184) IC50 (nM) |
| Tyro3 | 4.3[1][2] | - | - | - |
| Axl | 1.1[1][2] | - | 1.5[3] | 7[4] |
| Mer | 14[2] | - | 2[3] | - |
| c-Met | 3.9[1][2] | - | - | 1.3[4] |
| VEGFR2 | >160 | - | - | 0.035[4] |
| Ron | 1.8[1][2] | - | - | - |
| c-Kit | - | - | - | 4.6[4] |
| RET | - | - | - | 5.2[4] |
| FLT3 | - | - | - | 11.3[4] |
| TIE2 | - | - | - | 14.3[4] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity.
-
Reagents and Materials:
-
Recombinant human TAM kinases (Tyro3, Axl, Mer).
-
Kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).
-
ATP (radiolabeled [γ-33P]ATP or non-radiolabeled for detection via other methods).
-
Substrate peptide (e.g., poly(Glu, Tyr)).
-
Test inhibitors (this compound, etc.) dissolved in DMSO.
-
96-well plates.
-
Plate reader (scintillation counter or luminescence/fluorescence reader).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding cold trichloroacetic acid).
-
Detect the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of TAM inhibitors on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., those with high TAM kinase expression).
-
Cell culture medium and supplements.
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TAM inhibitors in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line for implantation.
-
Test inhibitors formulated for in vivo administration (e.g., in a suitable vehicle).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined schedule and dosage (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the tumor growth inhibition and survival data.
-
Summary of Preclinical and Clinical Findings
This compound (BMS-777607): This compound is a potent inhibitor of c-Met and the TAM family kinases.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth, migration, and invasion in various cancer models, including glioblastoma and breast cancer.[5][6] In vivo, BMS-777607 has shown significant tumor volume reduction in xenograft models.[6] Clinical development has explored its potential in various solid tumors.
Bemcentinib (BGB324): Bemcentinib is a first-in-class, selective AXL inhibitor.[7] Preclinical data suggests that it can reverse tumor-mediated immunosuppression and therapy resistance.[8] It has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models.[9][10] Clinical trials are evaluating bemcentinib in combination with immunotherapy, particularly in non-small cell lung cancer (NSCLC) and other solid tumors.[11][12][13]
Sitravatinib (MGCD516): Sitravatinib is a multi-kinase inhibitor targeting TAM receptors, VEGFR, and other receptor tyrosine kinases.[3][14][15] Its mechanism involves modulating the tumor microenvironment to be less immunosuppressive, thereby enhancing the anti-tumor immune response.[14][16] Preclinical studies have shown its potent anti-tumor activity, especially in models resistant to other therapies.[15][17][18] Clinical trials have investigated sitravatinib in combination with immune checkpoint inhibitors in various cancers, including NSCLC and urothelial carcinoma, with some studies showing durable responses.[19][20][21][22][23]
Cabozantinib (XL184): Cabozantinib is a multi-kinase inhibitor with activity against VEGFR, MET, AXL, and other tyrosine kinases.[4] It has demonstrated anti-angiogenic and anti-tumor effects in a broad range of preclinical models.[24][25] Cabozantinib is an approved cancer therapy for several indications. Its inhibition of TAM kinases is thought to contribute to its immunomodulatory effects, making it a candidate for combination therapies with immune checkpoint inhibitors.[26]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mb.cision.com [mb.cision.com]
- 8. BerGenBio: Preclinical Data Presented at AACR Reinforces Bemcentinib's Potential to Reverse Tumour Immunosuppression and Therapy Resistance - BioSpace [biospace.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Bergenbio Presents Pre-clinical and Clinical Data on Bemcentinib in STK11-positive NSCLC at SITC Annual Meeting 2021 [prnewswire.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Sitravatinib used for? [synapse.patsnap.com]
- 15. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. onclive.com [onclive.com]
- 20. Phase II trial of neoadjuvant sitravatinib plus nivolumab in patients undergoing nephrectomy for locally advanced clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. academic.oup.com [academic.oup.com]
- 23. A Phase 2 Study of Sitravatinib in Combination with Nivolumab in Patients with Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. accessdata.fda.gov [accessdata.fda.gov]
On-Target Validation of BMS-817378: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
Confirming that the biological effects of a small molecule inhibitor are a direct result of its intended target engagement is a critical step in drug development. This guide provides a framework for validating the on-target effects of BMS-817378, a multi-kinase inhibitor, by comparing its activity with the phenotypic changes induced by small interfering RNA (siRNA)-mediated knockdown of its primary targets.
This compound, also known as BMS-777607, is a potent inhibitor of the TAM receptor tyrosine kinases (Tyro3, Axl, and Mer) and the c-Met receptor tyrosine kinase.[1][2][3] This guide presents a consolidated overview of the expected outcomes from both pharmacological inhibition with this compound and genetic knockdown of its targets, based on data from multiple independent studies.
Comparative Data: this compound vs. siRNA Knockdown
The following tables summarize the inhibitory activity of this compound and the reported phenotypic consequences of inhibiting its primary targets, either through small molecules or siRNA. This comparative data supports the on-target action of this compound by demonstrating that its effects mimic the effects of specifically silencing its intended kinase targets.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| c-Met | 3.9[1][2] |
| Axl | 1.1[1][2] |
| Ron | 1.8[1][2] |
| Tyro3 | 4.3[1][2] |
Table 2: Comparison of Phenotypic Effects
| Target | Phenotypic Effect of Inhibition/Knockdown | Supporting Evidence |
| c-Met | Inhibition of cell scattering, motility, and invasion.[4][5] Reduction in tumor growth.[6] | siRNA-mediated knockdown of c-Met has been shown to inhibit hepatocellular carcinoma growth in vitro and in vivo.[6] Small molecule inhibitors of c-Met inhibit c-Met-dependent phenotypes in vitro and exhibit antitumor activity.[4] |
| Axl | Reversal of epithelial-to-mesenchymal transition (EMT).[7][8] Decreased DNA repair and sensitization to PARP inhibitors.[7][8] Reduced cell viability and invasion.[9] | siRNA knockdown of Axl reverses the EMT phenotype and decreases expression of DNA repair genes.[7][8] Inhibition of Axl diminishes proliferation and migration.[7] |
| Ron | Impaired cell proliferation and colony formation. Inhibition of cell migration.[10] | Antagonists of the MSP-RON pathway inhibit tumorigenic phenotypes.[10] Inhibition of RON kinase can shrink breast tumors and prevent metastasis.[11] |
| Tyro3 | Inhibition of cell proliferation and induction of apoptosis.[12] | siRNA knockdown of Tyro3 inhibits cell proliferation and induces apoptosis in colon cancer cell lines.[12] |
Experimental Protocols
To experimentally validate the on-target effects of this compound, a researcher would typically perform siRNA-mediated knockdown of each target kinase (c-Met, Axl, Ron, and Tyro3) and compare the resulting cellular phenotypes with those observed after treatment with this compound.
General siRNA Transfection Protocol
This protocol provides a general guideline for siRNA transfection. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest expressing the target kinases
-
siRNA duplexes targeting c-Met, Axl, Ron, Tyro3, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
RNase-free water, pipette tips, and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes and centrifuge briefly.
-
Dilute the siRNA stock solution in RNase-free water to the desired working concentration (e.g., 20 µM).
-
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the required amount of siRNA duplex (e.g., 20-80 pmols) in 100 µL of Opti-MEM™.
-
Tube B: Dilute the appropriate amount of transfection reagent (e.g., 2-8 µL) in 100 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-lipid complexes (in a final volume of 1 mL of transfection medium) to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
-
Post-Transfection:
-
Add 1 mL of 2x normal growth medium (containing twice the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before proceeding with downstream assays.
-
Downstream Assays
Following treatment with this compound or siRNA transfection, a variety of assays can be performed to compare their effects. These may include:
-
Western Blotting: To confirm the knockdown of the target proteins and to assess the phosphorylation status of downstream signaling molecules.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To quantify changes in cell growth.
-
Cell Migration/Invasion Assays (e.g., Transwell assay): To assess the impact on cell motility.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): To measure the induction of programmed cell death.
Visualizing the Logic of On-Target Validation
The following diagrams illustrate the conceptual framework for confirming the on-target effects of this compound.
Caption: Pharmacological inhibition of target kinases by this compound.
Caption: Genetic knockdown of target kinases using siRNA.
Caption: Comparative logic for confirming on-target effects.
By demonstrating a concordance between the cellular effects of this compound and the effects of specific siRNA-mediated knockdown of its known targets, researchers can build a strong case for the on-target activity of this inhibitor. This validation is a cornerstone of preclinical drug development, providing confidence in the mechanism of action and guiding further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Novel Drug Targets: A Comparative Guide to BMS-817378 and Alternative Tool Compounds
For researchers, scientists, and drug development professionals, the validation of novel therapeutic targets is a critical first step in the drug discovery pipeline. Small molecule tool compounds are indispensable reagents in this process, enabling the interrogation of biological pathways and the assessment of a target's potential. This guide provides a comprehensive comparison of BMS-817378, a potent inhibitor of the c-Met and TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with other widely used tool compounds for the validation of these targets.
This compound, also known as BMS-777607, is a valuable research tool due to its high potency and selectivity for c-Met and the TAM family kinases, which are frequently dysregulated in various cancers.[1][2] Its utility lies in its ability to probe the function of these kinases in cellular processes such as proliferation, survival, migration, and invasion.[3][4] This guide will objectively compare this compound with alternative compounds, present supporting experimental data, and provide detailed protocols for key validation assays.
Comparative Analysis of Kinase Inhibitors
The selection of an appropriate tool compound is contingent on its potency, selectivity, and the specific experimental context. Below is a comparative summary of this compound and alternative inhibitors for c-Met and the TAM kinases.
c-Met Inhibitors: A Head-to-Head Comparison
The hepatocyte growth factor (HGF) receptor, c-Met, is a well-established target in oncology. Several inhibitors are available to probe its function.
| Compound | c-Met IC50 (nM) | Other Notable Targets | Key Features & Considerations |
| This compound | 3.9[2] | Axl (1.1 nM), Ron (1.8 nM), Tyro3 (4.3 nM)[2] | Potent co-inhibition of c-Met and TAM kinases. Useful for studying pathways where these kinases may be co-activated. |
| Crizotinib | 8 - 11[5][6] | ALK, ROS1 | Clinically approved drug. Well-characterized, but less selective for c-Met compared to newer inhibitors.[7][8] |
| Cabozantinib | 1.3[5] | VEGFR2, AXL, RET, KIT, FLT3 | Multi-kinase inhibitor with strong activity against c-Met and VEGFR2. Useful for studying crosstalk between these pathways.[9][10] |
| Savolitinib | 5[11] | Highly selective for c-Met | Offers high specificity for dissecting the role of c-Met with minimal off-target effects. |
TAM Kinase Inhibitors: A Comparative Overview
The TAM kinases (Tyro3, Axl, Mer) are implicated in cancer progression and immune evasion. Several tool compounds are available to investigate their roles.
| Compound | Axl IC50 (nM) | Tyro3 IC50 (nM) | Mer IC50 (nM) | Other Notable Targets | Key Features & Considerations |
| This compound | 1.1[2] | 4.3[2] | 14[2] | c-Met, Ron | A potent pan-TAM and c-Met inhibitor.[4] |
| Sitravatinib | - | - | - | VEGFR2, c-Met, RET, KIT | A spectrum-selective inhibitor targeting TAM and split kinase family receptors.[12][13] |
| Bemcentinib (R428) | 14[14] | - | - | - | A highly selective AXL inhibitor.[14] |
| Merestinib | - | - | - | c-Met, Ron | A dual c-Met and Ron inhibitor with activity against other kinases. |
Experimental Protocols for Target Validation
Accurate and reproducible experimental data are the bedrock of target validation. The following are detailed protocols for key in vitro assays used to characterize the effects of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human kinase (e.g., c-Met, Axl, Ron, or Tyro3)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.
-
Inhibitor Dilution: Perform serial dilutions of the test compound in the assay buffer. Add 5 µL of the diluted inhibitor or DMSO (for vehicle control) to the 96-well plate.
-
Enzyme Preparation: Thaw the recombinant kinase on ice and dilute to the desired working concentration in Kinase Assay Buffer.
-
Reaction Initiation: Add 10 µL of the diluted kinase to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compound (e.g., this compound)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of the inhibitor.[1]
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Gently mix the solution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Western Blot Analysis of Target Phosphorylation
This technique is used to confirm that the tool compound inhibits the signaling pathway within the cell by detecting changes in the phosphorylation status of the target kinase.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[18]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total target protein and a loading control (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Transwell Migration Assay
This assay measures the ability of a compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Test compound (e.g., this compound)
-
Crystal violet solution
Procedure:
-
Cell Preparation: Starve cells in serum-free medium overnight. Resuspend cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.[19]
-
Cell Seeding: Add the cell suspension, with or without the test compound, to the upper chamber of the Transwell insert.[20]
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.[20]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[19]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[19]
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells in several random fields. Alternatively, the dye can be eluted and the absorbance measured.[19]
Visualizing Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate diagrams for the c-Met signaling pathway, a typical target validation workflow, and the logical relationships in using a tool compound.
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for validating a novel kinase target.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Drug Discovery Workflow - What is it? [vipergen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL Receptor Tyrosine Kinase Inhibitors Treatment Market Size [delveinsight.com]
- 6. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. researchgate.net [researchgate.net]
- 10. Targeting multiple receptor tyrosine kinases with sitravatinib: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Dramatic antitumor effects of the dual MET/RON small-molecule inhibitor LY2801653 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchhub.com [researchhub.com]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
